(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
Description
BenchChem offers high-quality (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(2R)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m0./s1 |
InChI Key |
HEUUMSMIQNBXML-FLZHOMMYSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthesis Pathways for (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride: A Comprehensive Technical Guide
Executive Summary
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (commonly referred to as D-adamantylglycine HCl) is a highly lipophilic, sterically demanding unnatural amino acid. It is a critical building block in the development of peptidomimetics, dipeptidyl peptidase-4 (DPP-4) inhibitors, and advanced chiral dirhodium catalysts[1]. Synthesizing this molecule presents unique challenges due to the extreme steric bulk of the adamantyl core, which hinders traditional enolate alkylation methods. This whitepaper critically evaluates four distinct synthetic pathways—ranging from industrial-scale asymmetric Strecker reactions to modern photocatalytic C–H functionalizations—providing a self-validating framework for researchers and process chemists.
Pharmacological & Catalytic Relevance
The incorporation of the adamantyl group into an amino acid scaffold imparts exceptional proteolytic stability and lipophilicity, dramatically altering the pharmacokinetic profile of peptide-based drugs. While the (S)-enantiomer (often hydroxylated) is famous for its role in the antidiabetic drug saxagliptin[2], the (R)-enantiomer is highly prized in asymmetric catalysis. Specifically, (R)-adamantylglycine is the direct precursor to Rh2(S−PTAD)4 and Rh2(S−TCPTAD)4 , which are state-of-the-art chiral dirhodium tetracarboxylate catalysts used for highly enantioselective C–H aminations and carbenoid insertions[1][3].
Retrosynthetic Architecture
The synthesis of (R)-adamantylglycine requires precise stereocontrol. The retrosynthetic disconnection typically targets the α -carbon, utilizing either the pre-oxidized adamantyl core (aldehydes/carboxylic acids) or direct functionalization of the unactivated adamantane hydrocarbon.
Caption: Retrosynthetic strategies for (R)-adamantylglycine synthesis.
Pathway 1: The Asymmetric Strecker Route (Industrial Standard)
The asymmetric Strecker synthesis remains the most scalable and economically viable route for adamantylglycine derivatives[2].
Mechanistic Causality: To achieve the (R)-configuration at the newly formed stereocenter, (S)-phenylglycinol is employed as a chiral auxiliary (inverting the logic used for the (S)-configured saxagliptin intermediate, which uses (R)-phenylglycinol)[2]. The condensation of adamantane-1-carboxaldehyde with (S)-phenylglycinol forms a chiral imine. The bulky phenyl ring of the auxiliary sterically shields one face of the imine, forcing the incoming cyanide nucleophile (from NaCN/NaHSO3 ) to attack from the less hindered Re-face, yielding the desired diastereomeric aminonitrile.
Caption: Asymmetric Strecker synthesis workflow and reagent conditions.
Pathway 2: Diastereoselective Grignard-to-Nitrone Addition
For rigorous stereocontrol in academic settings, the addition of an adamantyl Grignard reagent to a chiral nitrone is highly effective.
Mechanistic Causality: Adamantylglycine has historically received less attention than other bulky amino acids like tert-leucine. Jäger et al. developed a practical synthesis utilizing 2,3-O-cyclohexylideneglyceraldehyde N-benzylnitrone. The critical step involves the use of diethylaluminum chloride ( Et2AlCl ) as a Lewis acid. The Lewis acid coordinates to the nitrone oxygen, locking the molecule into a rigid conformation. This pre-organization allows the bulky 1-adamantylmagnesium bromide to attack exclusively from the less hindered face, achieving an erythro/threo ratio of >95:5. Subsequent catalytic hydrogenation (using Pearlman's catalyst, Pd(OH)2/C ) removes the N-benzyl and N-hydroxy groups, yielding the crystalline hydrochloride salt.
Pathway 3: Photocatalytic C–H Aminoalkylation
Traditional routes (like the Strecker synthesis) require pre-functionalization of adamantane into a carboxylic acid or aldehyde[4]. Modern photoredox catalysis bypasses this entirely.
Mechanistic Causality: Using a dual catalytic system consisting of an Iridium-photocatalyst and a quinuclidine co-catalyst, unactivated adamantane undergoes direct aminoalkylation[4]. The quinuclidine radical cation acts as a Hydrogen Atom Transfer (HAT) agent, selectively abstracting a tertiary hydrogen from adamantane due to the strong C–H bond dissociation energies (BDEs). The resulting adamantyl radical adds directly to a chiral N-sulfinyl imine. Cleavage of the sulfinyl group under acidic conditions affords the enantioenriched adamantylglycine[4].
Pathway 4: Biocatalytic Kinetic Resolution
When racemic adamantylglycine is synthesized (e.g., via a standard non-asymmetric Strecker or Ugi reaction), enzymatic resolution provides a highly green alternative to chemical separation[5].
Mechanistic Causality: The racemate is chemically N-acetylated to form rac-N-acetyl-adamantylglycine. An L-amino acid N-acylase enzyme is introduced, which strictly recognizes the (S)-enantiomer, hydrolyzing its acetyl group to yield the free (S)-amino acid[6]. The (R)-enantiomer remains untouched as the N-acetyl derivative. Because the free amine and the N-acetyl acid have vastly different solubilities and pKa values, they are easily separated via simple acid/base extraction. The isolated (R)-N-acetyl-adamantylglycine is then subjected to strong acid hydrolysis (6M HCl) to yield the target (R)-adamantylglycine hydrochloride.
Caption: Biocatalytic kinetic resolution of racemic adamantylglycine.
Quantitative Pathway Comparison
| Synthesis Pathway | Overall Yield | Enantiomeric Excess (ee) | Scalability | Key Reagents / Catalysts |
| Asymmetric Strecker [2] | 40 - 45% (6 steps) | > 99% | High (Multi-kg) | (S)-Phenylglycinol, NaCN, Pd(OH)2/C |
| Grignard-to-Nitrone | ~28% (6 steps) | > 95% (dr) | Low (Gram scale) | Chiral Nitrone, AdMgBr, Et2AlCl |
| Photocatalytic C–H [4] | 50 - 60% (2 steps) | > 90% | Medium | Ir-photocatalyst, Quinuclidine, Light |
| Enzymatic Resolution [6] | ~45% (Max 50%) | > 99% | High (Multi-kg) | L-Acylase, Acetic anhydride |
Standardized Experimental Protocol: Asymmetric Strecker Synthesis
The following protocol outlines the self-validating industrial standard for generating the (R)-enantiomer via the Strecker route[2].
Step 1: Imine Formation & Cyanide Addition
-
Suspend adamantane-1-carboxaldehyde (1.0 equiv) in a mixture of methanol and water, cooling the reactor to 0–5 °C.
-
Add a pre-mixed solution of NaHSO3 (1.2 equiv) and NaCN (1.2 equiv) dropwise to maintain the internal temperature.
-
Introduce a solution of (S)-phenylglycinol (1.05 equiv) in methanol. Stir at 0–5 °C for 15 minutes, then warm to 25–30 °C for 2 hours.
-
Heat the reaction to 50–55 °C for 4 hours to drive the diastereoselective addition to completion.
-
Validation Check: Extract an aliquot, quench with water/EtOAc, and analyze via chiral HPLC. The target aminonitrile should exhibit >95% purity[2].
Step 2: Nitrile Hydrolysis
-
Isolate the aminonitrile via ethyl acetate extraction, wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
-
Dissolve the crude aminonitrile in glacial acetic acid and add concentrated 12M HCl (excess).
-
Reflux the mixture (approx. 100 °C) for 12–16 hours to fully hydrolyze the nitrile to the corresponding carboxylic acid.
-
Cool to room temperature and precipitate the intermediate by adjusting the pH.
Step 3: Hydrogenolysis of the Chiral Auxiliary
-
Dissolve the hydrolyzed intermediate in a mixture of methanol and acetic acid (5:1 v/v)[2].
-
Add Pearlman’s catalyst (10% Pd(OH)2/C , approx. 0.07 M relative to substrate)[2].
-
Pressurize the reactor with hydrogen gas ( H2 ) to 50 psi and agitate vigorously at room temperature for 10–12 hours[2].
-
Validation Check: Monitor the disappearance of the aromatic signals via 1H -NMR.
-
Filter the mixture through a pad of Celite to remove the palladium-carbon cake, washing thoroughly with methanol[2].
-
Concentrate the filtrate under reduced pressure. Triturate the residue with diethyl ether and ethereal HCl to precipitate (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride as a highly crystalline white solid.
References
- Synthesis of Adamantylglycine Using a Diastereoselective Grignard-to-Nitrone Addition. Thieme Connect.
- Dirhodium Tetracarboxylate Derived from Adamantylglycine as a Chiral Catalyst for Carbenoid Reactions. Organic Letters - ACS Publications.
- WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine. Google Patents.
- Synthesis of Amino-Diamondoid Pharmacophores via Photocatalytic C–H Aminoalkylation. PubMed Central (PMC).
- Comprehensive Natural Products II: Chemistry and Biology: Volume 5 (Dynamic Kinetic Resolution Using an N-Acylase). EPDF.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2014057495A1 - A process for industrial preparation of [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. epdf.pub [epdf.pub]
The Physicochemical Paradigm of (R)-Adamantylglycine Hydrochloride: A Comprehensive Guide to Stability and Solubility Profiles
Executive Summary
As a Senior Application Scientist specializing in unnatural amino acids and chiral building blocks, I frequently encounter challenges related to the formulation and handling of bulky, lipophilic compounds. (R)-Adamantylglycine hydrochloride ((R)-2-amino-2-(1-adamantyl)acetic acid hydrochloride) represents a fascinating physicochemical dichotomy. It combines the extreme lipophilicity and steric bulk of an adamantane cage with the highly polar, water-soluble nature of a glycine hydrochloride salt.
While its enantiomeric counterpart, (S)-adamantylglycine, is famously utilized as a critical intermediate in the synthesis of the DPP-4 inhibitor saxagliptin[1], the (R)-enantiomer is highly prized in asymmetric catalysis—particularly in the generation of chiral dirhodium tetracarboxylate catalysts for enantioselective C−H aminations[2]—and as a high-affinity peptide label for membrane transport monitoring[3].
This whitepaper provides an in-depth technical analysis of the solubility and stability profiles of (R)-adamantylglycine hydrochloride, detailing the causality behind its behavior and providing self-validating experimental protocols for laboratory assessment.
Structural Causality: The Adamantane-Glycine Dichotomy
To understand the physical behavior of (R)-adamantylglycine hydrochloride, we must deconstruct its molecular architecture. The molecule is fundamentally amphiphilic, driven by two opposing structural poles:
-
The Adamantane Cage: A highly symmetric, tricyclic hydrocarbon ( C10H15 ). This moiety is intensely lipophilic and imparts significant steric bulk. In biological systems, this bulk prevents rapid enzymatic degradation; in chemical synthesis, it provides the necessary steric hindrance to direct enantioselective reactions.
-
The Glycine Hydrochloride Moiety: The alpha-amino acid core. As a free base, the immense lipophilicity of the adamantane ring severely restricts aqueous solubility. By isolating the compound as a hydrochloride salt, the protonated primary amine ( NH3+ ) and the chloride counterion ( Cl− ) provide sufficient hydration energy to overcome the hydrophobic effect of the adamantane cage, rendering the molecule highly water-soluble.
Fig 1: Physicochemical dichotomy of (R)-adamantylglycine HCl.
Quantitative Solubility Profiling
The solubility of (R)-adamantylglycine hydrochloride is entirely dictated by the solvent's ability to disrupt its ionic crystal lattice while simultaneously accommodating the bulky hydrophobic cage.
Table 1: Thermodynamic Solubility Profile at 25°C
| Solvent | Solubility (mg/mL) | Descriptive Term | Causality / Mechanism |
| Water (pH 1.2 - 6.8) | > 50.0 | Freely Soluble | High dielectric constant of water easily solvates the NH3+ and Cl− ions. |
| Methanol | ~ 15.0 - 20.0 | Soluble | Moderate polarity and hydrogen-bonding capacity solvate both the ionic and lipophilic domains. |
| Dimethyl Sulfoxide (DMSO) | ~ 5.0 - 10.0 | Sparingly Soluble | High dielectric constant, but lacks proton-donating ability to fully stabilize the chloride ion. |
| Heptane / Hexane | < 0.1 | Practically Insoluble | Non-polar solvents cannot overcome the high lattice energy of the hydrochloride salt. |
Note: If the pH of an aqueous solution is raised above the pKa of the amine (typically ~9.0 - 9.5), the free base will precipitate out of solution due to the overwhelming lipophilicity of the uncharged adamantane cage.
Degradation Kinetics and Stability Matrix
(R)-adamantylglycine hydrochloride exhibits exceptional chemical and chiral stability, largely due to the steric shielding provided by the adamantane group.
-
Chiral Stability: In standard amino acids, the α -proton is susceptible to abstraction under basic conditions, leading to racemization. However, the sheer bulk of the adamantane ring sterically hinders base access to the α -carbon, making the (R)-enantiomer highly resistant to chiral inversion.
-
Thermal Stability: The solid-state salt is thermally robust, showing no degradation up to 200°C, after which it undergoes thermal decomposition rather than a clean melt[4].
-
Hygroscopicity: Like many amine hydrochlorides, the crystal lattice can absorb atmospheric moisture. It must be stored in a desiccated environment to prevent deliquescence.
Table 2: Stability Matrix (Solid State & Solution)
| Parameter | Condition | Result | Causality |
| Thermal Stability | Solid, up to 200°C | Stable | High ionic crystal lattice energy prevents thermal breakdown until >200°C. |
| Hygroscopicity | Solid, 75% RH | Slightly Hygroscopic | The chloride counterion readily coordinates with atmospheric water molecules. |
| Chiral Stability | Aqueous, pH 2-8, 40°C | No Racemization | Steric shielding of the α -carbon by the adamantane cage prevents deprotonation. |
| Photostability | Solid, UV-Vis exposure | Stable | Complete absence of chromophores (no conjugated π systems) prevents UV absorption. |
Validated Experimental Methodologies
To ensure scientific integrity, the protocols used to determine these profiles must be self-validating. Below are the field-proven methodologies I utilize for characterizing this compound.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
Causality Check: Why use ultracentrifugation instead of standard syringe filtration? The highly lipophilic adamantane cage has a strong propensity to non-specifically bind to standard hydrophobic filter membranes (like PTFE or Nylon), which would artificially lower the measured concentration in the filtrate. Ultracentrifugation eliminates this artifact. Furthermore, X-ray Powder Diffraction (XRPD) of the remaining pellet ensures that the solid form hasn't transitioned into a hydrate during the assay, which would invalidate the thermodynamic measurement.
Step-by-Step Workflow:
-
Preparation: Add an excess of (R)-adamantylglycine hydrochloride (~100 mg) to a 2 mL Eppendorf tube.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade water or Methanol).
-
Equilibration: Place the tubes in a thermostatic shaker at 25°C ± 0.1°C and agitate at 300 rpm for 48 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to an ultracentrifuge. Spin at 15,000 rpm for 20 minutes at 25°C to force all undissolved particles into a solid pellet.
-
Supernatant Analysis: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify the concentration using HPLC-UV (using a derivatization agent if necessary, as the molecule lacks a strong chromophore) or HPLC-RID (Refractive Index Detector).
-
Solid-State Verification: Recover the solid pellet, dry it under a gentle stream of nitrogen, and analyze via XRPD to confirm the crystal habit remains the anhydrous hydrochloride salt.
Fig 2: Self-validating thermodynamic solubility workflow.
Protocol 2: Accelerated Stability and Chiral Integrity Testing
Causality Check: Because (R)-adamantylglycine is often used as a chiral auxiliary, confirming the absence of racemization is just as critical as confirming chemical purity. Standard reverse-phase HPLC cannot differentiate enantiomers; therefore, a chiral stationary phase (CSP) must be employed.
Step-by-Step Workflow:
-
Sample Aliquoting: Weigh 50 mg of (R)-adamantylglycine hydrochloride into clear glass vials. Leave half the vials unsealed (to test hygroscopicity/oxidation) and seal the other half with PTFE-lined caps.
-
Environmental Chamber: Place the vials in a stability chamber set to ICH accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).
-
Sampling Intervals: Pull samples at Day 0, Month 1, Month 3, and Month 6.
-
Chemical Purity Analysis: Dissolve 10 mg of the sample in 1 mL of water. Analyze via LC-MS to check for any degradation products (e.g., hydrolysis of the amine).
-
Chiral Purity Analysis: Derivatize the sample using Marfey's reagent (FDAA) to create diastereomers, or inject directly onto a Chiral Crown Ether HPLC column. Monitor the ratio of the (R)-peak to the (S)-peak to confirm enantiomeric excess (ee) remains >99%.
Conclusion
(R)-adamantylglycine hydrochloride is a remarkably stable, highly specialized building block. By leveraging the hydrochloride salt, chemists can manipulate this intensely lipophilic adamantane derivative in aqueous environments. Its steric bulk provides exceptional chiral stability, making it an invaluable tool in modern drug discovery and asymmetric catalysis. Proper handling—specifically regarding its hygroscopicity and the potential for free-base precipitation at high pH—is the key to maximizing its utility in the laboratory.
References
-
Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes Journal of Medicinal Chemistry - ACS Publications[Link][1]
-
Dirhodium Tetracarboxylates Derived from Adamantylglycine as Chiral Catalysts for Enantioselective C−H Aminations Organic Letters - ACS Publications[Link][2]
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation Chemical Communications - ResearchGate[Link][3]
-
MSDS - (S)-Adamantylglycine Hydrochloride (Proxy for enantiomeric physicochemical baseline data) KM Pharma Solution Private Limited[Link][4]
Sources
Application Note: Solid-Phase Peptide Synthesis (SPPS) Using (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
Executive Summary & Mechanistic Profiling
The incorporation of non-canonical, highly sterically hindered amino acids into peptide sequences is a critical strategy in modern drug development. (R)-2-(Adamantan-1-yl)-2-aminoacetic acid (commonly referred to as (R)-adamantylglycine or Ada) introduces a rigid, highly lipophilic tricyclic cage directly adjacent to the peptide backbone. This modification significantly enhances proteolytic stability, modulates membrane transport, and serves as an ultra-high-affinity guest for supramolecular hosts like cucurbit[7]uril (CB7)[1].
However, utilizing the hydrochloride salt of this free amino acid in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents three distinct mechanistic challenges:
-
Lack of N-terminal Protection: The raw material is an unprotected hydrochloride salt, which must be neutralized and Fmoc-protected prior to resin coupling[2].
-
Extreme Steric Hindrance: The bulky adamantyl group creates severe spatial shielding around both the α-amine and the α-carboxylate. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient to drive the formation of the tetrahedral intermediate required for amide bond formation[3].
-
Hydrophobic Aggregation: The extreme lipophilicity of the adamantyl cage promotes on-resin peptide aggregation and alters the chromatographic profile during downstream purification.
This guide provides a self-validating, step-by-step protocol to overcome these challenges, ensuring high-yield synthesis of adamantyl-functionalized peptides.
Quantitative Data & Reagent Selection
To rationally design the synthesis workflow, we must first analyze the physicochemical properties of the building block and select appropriate coupling reagents.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value | Mechanistic Implication |
| Chemical Name | (R)-2-(Adamantan-1-yl)-2-aminoacetic acid HCl | Requires base neutralization before any reaction. |
| Molecular Formula | C₁₂H₂₀ClNO₂ | - |
| Molecular Weight | 245.75 g/mol | Used for stoichiometric calculations. |
| LogP (Estimated) | > 3.5 | Highly hydrophobic; requires strong organic solvents (DMF/NMP) and modified HPLC gradients. |
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent System | Activation Mechanism | Efficacy for Ada Coupling | Recommendation |
| DIC / Oxyma | Carbodiimide / Active Ester | Low to Moderate | Not recommended for Ada. Fails to overcome steric clash. |
| HATU / DIEA | Uronium / HOAt Active Ester | High | Primary Choice. The HOAt leaving group is highly electrophilic, driving the reaction forward[3]. |
| PyAOP / DIEA | Phosphonium / HOAt | Very High | Alternative. Excellent for coupling onto the Ada amine, avoiding uronium-induced guanidinylation[3]. |
Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the success of the preceding step before moving forward.
Protocol A: Fmoc Protection of (R)-Ada-OH·HCl
Causality: Commercial SPPS requires N-α-Fmoc protected building blocks. The raw hydrochloride salt must be free-based and reacted with Fmoc-OSu under Schotten-Baumann conditions[2],[4].
Materials:
-
(R)-Ada-OH·HCl (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq)
-
Fmoc-OSu (1.1 eq)
-
Acetone / LC-MS grade Water (1:1 v/v)
Step-by-Step Procedure:
-
Neutralization: Dissolve (R)-Ada-OH·HCl (1.0 eq) in a 10% aqueous NaHCO₃ solution (3.0 eq of base). Stir at room temperature for 15 minutes to ensure complete free-basing.
-
Fmoc Addition: Dissolve Fmoc-OSu (1.1 eq) in an equal volume of acetone. Add this solution dropwise to the aqueous amino acid mixture over 30 minutes at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours.
-
Workup: Remove the acetone under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu and dibenzofulvene byproducts.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate (Fmoc-(R)-Ada-OH) will form. Extract the product into Ethyl Acetate (3x).
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1 with 1% AcOH). The product should appear as a single UV-active spot. Confirm identity via LC-MS (Expected [M+H]⁺ ≈ 432.2 m/z).
Protocol B: Microwave-Assisted SPPS Coupling of Fmoc-(R)-Ada-OH
Causality: The spatial bulk of the adamantyl group severely retards coupling kinetics. Microwave irradiation (75 °C) provides the necessary thermal energy to overcome the high activation barrier of the sterically congested transition state[3].
Materials:
-
Peptidyl-resin (swelled in DMF)
-
Fmoc-(R)-Ada-OH (4.0 eq)
-
HATU (3.9 eq)
-
DIEA (8.0 eq)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).
-
Pre-Activation: In a separate vial, dissolve Fmoc-(R)-Ada-OH (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Add DIEA (8.0 eq). The solution will turn yellow, indicating the formation of the active HOAt ester. Wait 1 minute.
-
Coupling: Add the activated mixture to the resin.
-
Microwave Irradiation: Heat the reaction vessel in a peptide microwave synthesizer at 75 °C for 15 minutes (Standard power settings). Note: If synthesizing a temperature-sensitive sequence (e.g., prone to aspartimide formation), couple at room temperature for 4 hours instead.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).
-
Validation Checkpoint (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates incomplete coupling, necessitating a second coupling cycle using PyAOP instead of HATU to prevent N-terminal guanidinylation[3].
Protocol C: Cleavage and Purification
Causality: The extreme hydrophobicity of the adamantyl group can trap scavengers or cause the peptide to partition poorly during precipitation.
Step-by-Step Procedure:
-
Cleavage: Treat the resin with a modified Reagent K cocktail: TFA / Triisopropylsilane (TIS) / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether.
-
Purification: Dissolve the crude peptide in 50% Acetonitrile/Water. Purify via RP-HPLC using a C18 column. Critical Adjustment: Due to the adamantyl group, the peptide will elute significantly later than standard peptides. Run a shallow gradient of 20% to 80% Acetonitrile (containing 0.1% TFA) over 40 minutes.
Visualizing the Workflows
The following diagrams map the logical progression of the synthesis and the chemical mechanism required to overcome steric hindrance.
Caption: Workflow from (R)-Ada-OH·HCl salt to purified adamantyl-peptide.
Caption: Mechanistic pathway of overcoming steric hindrance during Ada coupling.
References
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation Source: Royal Society of Chemistry (RSC) URL:[Link][1]
-
Rigid Dipeptide Surrogates: Syntheses of Enantiopure Quinolizidinone and Pyrroloazepinone Amino Acids from a Common Diaminodicarboxylate Precursor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate / Journal of Peptide Science URL:[Link][3]
-
WO2007139589A1 - Sustained release glp-1 receptor modulators Source: Google Patents URL:[4]
Sources
- 1. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2007139589A1 - Sustained release glp-1 receptor modulators - Google Patents [patents.google.com]
Application Notes & Protocols: (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Adamantane Moieties in Drug Design
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a non-proteinogenic, chiral amino acid that has emerged as a pivotal intermediate in modern pharmaceutical development. Its significance lies in the unique structural and physicochemical properties conferred by the adamantane cage. This bulky, rigid, and highly lipophilic three-dimensional tricycle serves as a critical pharmacophore in designing enzyme inhibitors. The adamantane group is particularly effective at occupying hydrophobic pockets within enzyme active sites, leading to enhanced binding affinity and improved pharmacokinetic profiles of the final active pharmaceutical ingredient (API).
The primary and most notable application of this intermediate is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[1][2][3][4] DPP-4 inhibitors work by preventing the degradation of incretin hormones like GLP-1, which in turn increases insulin secretion in a glucose-dependent manner.[2][4] The (R)-enantiomer of 2-(Adamantan-1-yl)-2-aminoacetic acid is a key building block for Saxagliptin, a potent and selective DPP-4 inhibitor.[3][5][6] The specific stereochemistry and the adamantane structure are crucial for its precise interaction with the enzyme's active site.[4]
This document provides a detailed guide for researchers and drug development professionals on the properties, handling, and application of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, with a focus on its use in the synthesis of DPP-4 inhibitor precursors.
Physicochemical and Handling Data
Proper handling and storage are paramount for maintaining the integrity of this crucial intermediate. The compound is typically a stable, crystalline solid.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride | [7] |
| CAS Number | 101976-73-2 | [7] |
| Molecular Formula | C₁₂H₂₀ClNO₂ | [8] |
| Molecular Weight | 245.75 g/mol | [8] |
| Appearance | White to off-white solid | Inferred from general properties |
| Purity | ≥98% | [8] |
| Storage Conditions | Sealed in a dry environment, 2-8°C, under inert atmosphere | [8][9] |
| Solubility | Soluble in polar protic solvents, limited solubility in nonpolar organic solvents | General chemical knowledge |
Core Application: Synthesis of DPP-4 Inhibitor Scaffolds
The central utility of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is its role as the N-terminal fragment in the synthesis of "gliptins" like Saxagliptin. The core reaction is a standard peptide (amide) bond formation, coupling the amino group of the adamantyl glycine derivative with the carboxylic acid of a proline-like scaffold, or more commonly, coupling the carboxylic acid of a protected adamantyl glycine with a proline-like amine.
Scientific Rationale: Causality of Experimental Design
The synthesis of a dipeptide-like structure, such as the precursor to Saxagliptin, requires the formation of an amide bond between two amino acid-like fragments. This process is fraught with potential challenges, including:
-
Racemization: The chiral center of the amino acid is susceptible to racemization under harsh activation conditions.
-
Low Yield: Inefficient activation of the carboxylic acid can lead to poor yields.
-
Side Reactions: The formation of byproducts, such as the urea from carbodiimide reagents, can complicate purification.
To mitigate these issues, the protocols described herein utilize a well-established strategy: in situ activation of the carboxylic acid using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10][11]
Mechanism of Action:
-
O-Acylisourea Formation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.
-
HOBt Active Ester Formation: This intermediate is unstable and prone to racemization. HOBt rapidly intercepts it to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.[10]
-
Nucleophilic Attack: The amine component of the reaction then attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.
This HOBt-mediated pathway is highly efficient and effectively suppresses racemization, ensuring the stereochemical integrity of the final product, which is critical for its biological activity.[10]
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-(Adamantan-1-yl)-2-aminoacetic acid (Conceptual)
While this guide focuses on the use of the pre-resolved (R)-enantiomer, obtaining it from a racemic mixture is a common prerequisite. The most established method is fractional crystallization of diastereomeric salts.[12]
Principle: This protocol is based on the principle that diastereomers (salts formed between a racemic acid and a single enantiomer of a chiral base) have different physical properties, including solubility.[12] By carefully selecting a solvent system, one diastereomer can be selectively crystallized and separated.
Caption: Workflow for Chiral Resolution via Fractional Crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the racemic 2-(Adamantan-1-yl)-2-aminoacetic acid (1.0 eq.) in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or aqueous mixtures) with heating.
-
Resolving Agent Addition: To the solution, add a sub-stoichiometric amount (approx. 0.5 eq.) of a chiral resolving agent (e.g., an enantiomerically pure acid or base like (R)-mandelic acid or (1R,2S)-1-aminoindan-2-ol).[12]
-
Crystallization: Allow the solution to cool slowly to room temperature, optionally seeding with a small crystal of the desired diastereomeric salt. Further cooling (e.g., to 0-4°C) may be required to maximize crystal formation.
-
Isolation: Collect the precipitated crystals, corresponding to the less soluble diastereomeric salt, by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH with a mineral acid (e.g., HCl) or a base (e.g., NaOH) to break the salt and precipitate the free amino acid.
-
Purification: Collect the enantiomerically enriched amino acid by filtration, wash with water, and dry under vacuum. The enantiomeric excess (e.e.) should be determined by chiral HPLC.[12]
Note: This is a generalized protocol. The optimal resolving agent, solvent, and temperature profile must be determined empirically.
Protocol 2: EDC/HOBt-Mediated Coupling for Saxagliptin Precursor Synthesis
Principle: This protocol details the coupling of N-Boc-(R)-2-(Adamantan-1-yl)-2-aminoacetic acid with a suitable proline-like amine, such as (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, a key step in a reported synthesis of Saxagliptin.[11] The N-Boc protecting group is standard for preventing self-coupling of the amino acid.
Caption: EDC/HOBt-Mediated Amide Bond Formation Pathway.
Materials & Reagents:
-
N-Boc-(R)-2-(Adamantan-1-yl)-2-aminoacetic acid
-
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)[11]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-2-(Adamantan-1-yl)-2-aminoacetic acid (1.0 eq.), (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (1.05 eq.), and HOBt (1.1 eq.).
-
Solvent Addition: Dissolve the solids in anhydrous DCM or a mixture of DCM/DMF (e.g., 10:1 v/v) to ensure all reactants are fully solvated. The volume should be sufficient to create a stirrable slurry/solution (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (2.5 eq.) dropwise to neutralize the hydrochloride salt and the HOBt. Stir for 10-15 minutes.
-
Coupling Agent Addition: Add EDC.HCl (1.2 eq.) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Work-up - Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess base and EDC-urea byproduct)
-
Saturated aqueous NaHCO₃ (to remove HOBt and any remaining acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected precursor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Note: The use of anhydrous solvents and an inert atmosphere is critical because EDC.HCl is moisture-sensitive.[5] The aqueous washes are designed to systematically remove unreacted starting materials and reaction byproducts based on their acid-base properties, simplifying the final purification step.
Conclusion
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is a high-value pharmaceutical intermediate whose utility is firmly established in the synthesis of advanced DPP-4 inhibitors. The protocols and principles outlined in this guide provide a robust framework for its successful application in a research and development setting. Mastery of the chiral resolution and amide coupling steps, with a clear understanding of the underlying chemical mechanisms, is key to leveraging this unique building block for the creation of potent and selective therapeutics.
References
-
Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Magnin, D. R., et al. (2004). Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available at: [Link]
-
PubChem. (n.d.). Saxagliptin. National Center for Biotechnology Information. Available at: [Link]
- Chung, P. H. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
-
Semantic Scholar. (n.d.). An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Available at: [Link]
- Wang, A., et al. (2014). Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal.
-
PMC. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]
-
Flood, A., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. Available at: [Link]
- Google Patents. (n.d.). US9416105B2 - Process for preparation of saxagliptin and its hydrochloride salt.
-
Pharmaffiliates. (n.d.). (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride. Available at: [Link]
- Xu, X., et al. (2013).
-
Analytical Methods. (n.d.). Chiral resolution with frozen aqueous amino acids. RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
-
ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available at: [Link]
-
Sasabe, J., et al. (2022). Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. PubMed. Available at: [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
PubMed. (1999). Amino acids and peptides. LIV. Application of 2-adamantyl derivatives as protecting groups to the synthesis of peptide fragments related to Sulfolobus solifataricus ribonuclease. I. Available at: [Link]
-
Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/ Aroma/Chemical Intermediates. Available at: [Link]
-
PMC. (n.d.). N-(Adamantan-1-yl)-2-chloroacetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Available at: [Link]
-
RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available at: [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]
- Google Patents. (n.d.). EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
Sources
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. oatext.com [oatext.com]
- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride | 361441-96-5 [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 12. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Application Note: Comprehensive NMR Spectroscopy Characterization of (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide
Introduction & Mechanistic Context
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid (commonly referred to as (R)-adamantylglycine) is a highly lipophilic, bulky non-canonical amino acid. It is increasingly utilized in peptide engineering to enhance proteolytic stability, improve membrane translocation, and facilitate high-affinity host-guest interactions with macrocycles such as cucurbit[7]uril[1].
Characterizing this unnatural amino acid via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The rigid, highly symmetric tricyclic structure of the adamantane cage produces distinct but heavily overlapping aliphatic signals[2]. Furthermore, proving the enantiomeric excess (ee) of the (R)-configuration is critical for downstream pharmaceutical applications. This application note provides a field-proven, self-validating workflow for the unambiguous structural and stereochemical characterization of (R)-adamantylglycine[3].
Fig 1. Comprehensive NMR workflow for unnatural amino acid characterization.
Sample Preparation & System Calibration
Causality & Experience: Unnatural amino acids with bulky hydrophobic groups like adamantane often exhibit amphiphilic behavior, leading to transient aggregation in solution. This aggregation restricts molecular tumbling, drastically shortening the transverse relaxation time ( T2 ) and causing severe line broadening. Selecting a highly polar deuterated solvent and optimizing the concentration is critical to maintaining the molecule in a monomeric state[3].
Step-by-Step Protocol
-
Solvent Selection: Weigh exactly 10.0 mg of (R)-adamantylglycine. Dissolve in 600 µL of D₂O.
-
pH/pD Adjustment: Add micro-aliquots of NaOD to adjust the pD to ~7.4. The zwitterionic state at neutral pD ensures maximum solubility and mimics physiological conditions[4].
-
Internal Standard: Add 0.1% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
-
Equilibration: Transfer to a 5 mm high-quality NMR tube. Insert into the spectrometer and equilibrate at 298 K for a minimum of 5 minutes to prevent convection currents.
Self-Validating Check: Acquire a preliminary 1D ¹H scan (zg30 pulse program). Measure the full width at half maximum (FWHM) of the DSS reference peak. If FWHM > 1.2 Hz, re-shim the Z-axis gradients. The integral ratio of the isolated α -proton to the total adamantyl protons must strictly equal 1:15 . Any deviation indicates incomplete dissolution or co-eluting impurities.
1D NMR Profiling: Chemical Shifts & Causality
Causality: The multiplicity of the α -proton is a direct diagnostic tool for molecular connectivity and solvent exchange dynamics. In aprotic solvents (e.g., DMSO- d6 ), the α -proton appears as a doublet due to scalar coupling ( 3J ) with the amine proton. However, in D₂O, rapid H/D exchange decouples this interaction. Because the adjacent adamantyl C1 position is a quaternary carbon, it provides no vicinal protons for coupling. Consequently, the α -proton collapses into a sharp singlet[1]. This serves as an internal validation that the adamantyl cage is attached precisely at the C1 position.
Table 1: Quantitative ¹H and ¹³C NMR Assignments (in D₂O, pD 7.4)
| Proton/Carbon Environment | ¹H Shift (ppm) | Multiplicity (Integral) | ¹³C Shift (ppm) | Structural Assignment Notes |
| C=O | - | - | ~175.7 | Carboxylate carbonyl[4] |
| α -CH | 3.35 | s (1H) | ~62.9 | Sharp singlet due to H/D exchange and quaternary neighbor[4] |
| Ad-C1 (Quaternary) | - | - | ~38.7 | Bridgehead carbon attached to α -CH[4] |
| Ad-CH₂ ( β & δ ) | 1.55 – 1.95 | m (12H) | ~36.7 | Overlapping methylene protons of the adamantane cage[1] |
| Ad-CH ( γ ) | 2.03 | br s (3H) | ~28.4 | Methine protons; broadened due to unresolved long-range couplings[1] |
2D NMR Methodologies: Resolving the Adamantane Cage
To unambiguously assign the overlapping methylene protons of the adamantane cage and prove the covalent linkage to the amino acid backbone, 2D NMR is mandatory.
Step-by-Step Protocol
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Disentangle the overlapping 1.55–1.95 ppm ¹H multiplet by spreading the signals along the ¹³C dimension.
-
Setup: Use a phase-sensitive sequence with multiplicity editing (e.g., hsqcedetgpsisp2.2). Set the ¹³C spectral width to 10–80 ppm to capture all aliphatic carbons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Prove the molecular framework.
-
Setup: Optimize the long-range coupling delay for nJCH=8 Hz.
-
Self-Validating Check: The HMBC spectrum must exhibit a strong 2JCH correlation between the α -proton (3.35 ppm) and the adamantyl quaternary C1 (~38.7 ppm). Additionally, look for 3JCH cross-peaks between the α -proton and the adamantyl β -methylenes. The absence of these specific cross-peaks definitively indicates a fragmented molecule or an incorrect structural isomer.
Stereochemical Validation: Enantiomeric Excess (ee)
Because (R)-adamantylglycine is chiral, confirming its absolute configuration and enantiomeric purity is essential. We utilize Mosher's acid derivatization, which creates diastereomers that exhibit distinct NMR chemical shifts due to the differential magnetic shielding provided by the phenyl ring of the MTPA group.
Fig 2. Stereochemical validation logic using Mosher's acid derivatization.
Step-by-Step Protocol (Mosher's Method)
-
Esterification: Protect the carboxylate group of (R)-adamantylglycine using methanolic HCl to form the methyl ester.
-
Derivatization: Split the sample into two vials. React Vial 1 with (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and Vial 2 with (S)-(+)-MTPA-Cl in the presence of pyridine and CDCl₃.
-
Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra for both vials.
-
Analysis: Calculate the chemical shift differences Δδ=δS−δR for the α -proton and the adamantyl protons.
Self-Validating Check: To ensure the calculated Δδ values are not artifacts of concentration or solvent effects, run a parallel control using a known racemic mixture of adamantylglycine derivatized with (R)-MTPA-Cl. The racemic control must display two distinct methoxy singlets in the ¹H spectrum (around 3.4–3.6 ppm) of equal integration. In your enantiopure (R)-sample, the presence of only a single methoxy peak confirms >99% ee.
References
-
Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation Source: Chemical Communications (Royal Society of Chemistry), 2024 URL:[Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by NMR Source: Journal of the American Chemical Society (via PMC), 2008 URL:[Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR Source: Magnetic Resonance (Copernicus Publications), 2023 URL:[Link]
Sources
- 1. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC00602J [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 4. rsc.org [rsc.org]
Application Note: Scalable Asymmetric Synthesis of (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Hydrochloride
Introduction and Strategic Rationale
The non-canonical amino acid (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (often referred to as (R)-adamantylglycine hydrochloride) is a critical building block in medicinal chemistry and asymmetric catalysis. Its bulky, lipophilic adamantyl side chain imparts unique pharmacokinetic properties when incorporated into peptide therapeutics, enhancing membrane permeability and proteolytic stability. Furthermore, adamantylglycine derivatives are essential precursors for synthesizing highly effective chiral dirhodium tetracarboxylate catalysts [1].
Historically, the synthesis of adamantylglycine relied on the classical Strecker reaction or reductive amination of adamantylglyoxylic acid, followed by tedious classical resolution using chiral salts. These methods are fundamentally limited by a maximum 50% theoretical yield of the desired enantiomer and require extensive, solvent-heavy chromatographic separations that are economically unviable for industrial scale-up [2].
To address these bottlenecks, this application note details a highly scalable, atom-economical route utilizing rhodium-catalyzed asymmetric C–H functionalization . By employing a chiral dirhodium catalyst, we can achieve direct, highly enantio- and regioselective insertion of a carbenoid into the tertiary C–H bond of adamantane, bypassing the need for pre-functionalized adamantyl precursors.
Synthetic Workflow and Mechanistic Pathway
The core of this methodology relies on the use of donor/acceptor-substituted carbenoids. The bulky nature of the adamantane core requires a highly reactive yet sterically discriminating catalytic pocket. By utilizing Rh₂(R-DOSP)₄ (the R-enantiomer of the catalyst to dictate the (R)-stereocenter of the product), the reaction proceeds with exceptional asymmetric induction.
Workflow for the scalable asymmetric synthesis of (R)-adamantylglycine hydrochloride.
Optimization of Asymmetric C–H Activation
The choice of solvent and temperature is critical in the C–H insertion step. Hexanes are uniquely suited for this transformation because the reaction is electronically favored at the tertiary C–H bond of adamantane, and the non-polar environment maximizes the stereocontrolling influence of the chiral dirhodium catalyst [1].
The following table summarizes the optimization parameters for the C–H activation of adamantane using various vinyldiazoacetates, demonstrating the trade-off between reaction kinetics (temperature) and enantioselectivity.
Table 1: Optimization of Adamantane C–H Activation (Adapted from Davies et al.)
| Diazoacetate Substrate (R-group) | Catalyst | Temperature (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl (H) | Rh₂(R-DOSP)₄ | 69 (Reflux) | 58 | 91 |
| Phenyl (H) | Rh₂(R-DOSP)₄ | 25 (Ambient) | 45 | 95 |
| p-Bromophenyl (Br) | Rh₂(R-DOSP)₄ | 69 (Reflux) | 40 | 85 |
| p-Bromophenyl (Br) | Rh₂(R-DOSP)₄ | 25 (Ambient) | 35 | 98 |
Data Interpretation: While the p-bromo derivative at room temperature provides the highest enantioselectivity (98% ee), the phenylvinyldiazoacetate at ambient temperature is the most practical for scale-up. It offers a superior balance of yield (45%) and ee (95%), and the resulting product is highly crystalline, allowing for optical enrichment to >99% ee via a single recrystallization step [1].
Experimental Protocols for Scale-Up
The following protocols are designed for a 50-gram scale synthesis, incorporating self-validating in-process controls (IPCs) to ensure process integrity without relying on costly chromatographic purification [2].
Step 1: Asymmetric C–H Insertion
Objective: Synthesize the protected (R)-adamantyl vinyl ester intermediate.
-
Preparation: To a 2 L jacketed reactor equipped with an overhead stirrer, add adamantane (150 g, 1.10 mol, 3.0 equiv) and Rh₂(R-DOSP)₄ (0.5 mol%) in anhydrous hexanes (800 mL) under a nitrogen atmosphere.
-
Addition: Dissolve methyl 2-diazo-4-phenylbut-3-enoate (phenylvinyldiazoacetate, 74 g, 0.36 mol, 1.0 equiv) in anhydrous hexanes (200 mL). Add this solution dropwise to the reactor via a syringe pump over 4 hours at 25 °C.
-
Causality Check: Slow addition ensures the local concentration of the diazo compound remains low, suppressing catalyst-poisoning dimerization side-reactions.
-
-
Reaction & IPC: Stir for an additional 2 hours. Self-Validation: Analyze an aliquot via HPLC. The reaction is deemed complete when the diazo peak (UV 254 nm) is <1% relative to the product.
-
Workup: Concentrate the mixture under reduced pressure. The excess adamantane is recovered via sublimation (80 °C, 0.1 mbar). The crude residue is recrystallized from hot methanol to yield the intermediate in >99% ee.
Step 2: Oxidative Cleavage and Hydrolysis
Objective: Convert the vinyl group to a carboxylic acid and unmask the amine.
-
Oxidation: Dissolve the intermediate (50 g) in a mixture of CCl₄/CH₃CN/H₂O (2:2:3, 700 mL). Add NaIO₄ (4.0 equiv) and a catalytic amount of RuCl₃·xH₂O (2 mol%). Stir vigorously at room temperature for 12 hours.
-
Safety & Scale Note: For larger industrial scales (>1 kg), ozonolysis (-78 °C, followed by reductive quench with dimethyl sulfide) is preferred over ruthenium to avoid heavy metal waste and toxicity.
-
-
Hydrolysis: Extract the resulting protected amino acid into ethyl acetate, concentrate, and immediately subject it to acidic hydrolysis using 6M HCl (reflux, 12 hours) to remove the ester and any protecting groups.
Step 3: Hydrochloride Salt Formation and Isolation
Objective: Isolate the target (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride [3] in high purity.
-
Precipitation: Cool the hydrolysis mixture to room temperature. Concentrate the aqueous layer under vacuum until a thick slurry forms.
-
Solvent Exchange: Add absolute ethanol (200 mL) and concentrate again to azeotropically remove residual water. Repeat this step twice.
-
Crystallization: Suspend the resulting solid in a mixture of methyl tert-butyl ether (MTBE) and ethanol (9:1, 300 mL). Bubble dry HCl gas through the suspension for 15 minutes at 0 °C to ensure complete protonation.
-
Causality Check: MTBE acts as an excellent anti-solvent for the highly polar amino acid hydrochloride salt, while dissolving any non-polar organic impurities. This completely eliminates the need for flash chromatography [2].
-
-
Filtration & Drying: Filter the white crystalline precipitate under a nitrogen blanket. Wash with cold MTBE (2 x 50 mL) and dry in a vacuum oven at 45 °C for 24 hours.
-
Final Validation: Confirm identity and purity via ¹H NMR (D₂O) and chiral HPLC (Target: >98% purity, >99% ee).
References
- Davies, H. M. L., & Ni, A. (2006). Dirhodium Tetracarboxylate Derived from Adamantylglycine as a Chiral Catalyst for Carbenoid Reactions. Organic Letters, 8(22), 5013–5016. Verified Source
- Patel, P., et al. (2014). A process for industrial preparation of[(S)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine.
- ChemScene. (n.d.). 2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (CAS: 16091-96-6).
Application Note: Asymmetric Synthesis of (R)-2-(Adamantan-1-yl)-2-aminoacetic Acid Derivatives
Introduction & Mechanistic Rationale
(R)-2-(Adamantan-1-yl)-2-aminoacetic acid (commonly referred to as (R)-adamantylglycine) is a highly lipophilic, conformationally constrained non-proteinogenic amino acid. The incorporation of the bulky adamantyl side chain into peptide backbones severely restricts rotatable bonds, thereby locking the conformation to enhance target binding affinity and proteolytic stability[1]. While the (S)-enantiomer is famously utilized as the P2 unit in the dipeptidyl peptidase IV (DPP-IV) inhibitor Saxagliptin[2], the (R)-enantiomer is increasingly critical for structural-activity relationship (SAR) profiling and the synthesis of novel cyclic antimicrobial peptides[3].
Synthesizing adamantylglycine presents a unique topological challenge. Standard asymmetric amino acid syntheses often rely on the electrophilic alkylation of a glycine Schiff base. However, the adamantyl group is a tertiary, bridgehead system. Nucleophilic substitution (SN2) is physically impossible due to the inability to achieve Walden inversion at a bridgehead carbon, and SN1 pathways are plagued by elimination side reactions and poor stereocontrol.
Therefore, the alpha-carbon must be constructed ex novo from an adamantyl precursor. The Asymmetric Strecker Reaction using 1-adamantanecarboxaldehyde and a chiral auxiliary is the most robust, industrially validated approach[4]. By employing (S)-(+)-2-phenylglycinol as the chiral auxiliary, the reaction proceeds via a chiral imine that exists in equilibrium with a cyclic oxazolidine[3]. The bulky phenyl group shields the Re-face of the imine, directing the incoming cyanide nucleophile exclusively to the Si-face. This stereofacial induction selectively yields the (S,R)-aminonitrile, which is subsequently hydrolyzed and deprotected to afford enantiopure (R)-adamantylglycine[2].
Mechanistic Pathway
Figure 1: Mechanistic workflow for the asymmetric Strecker synthesis of (R)-adamantylglycine.
Quantitative Data & Strategy Comparison
Table 1: Quantitative Comparison of Asymmetric Routes to Adamantylglycine Derivatives
| Synthetic Strategy | Key Reagents | Overall Yield | Stereoselectivity | Scalability / Notes |
| Asymmetric Strecker | (S)-Phenylglycinol, NaCN, NaHSO₃ | 60–70% | >98:2 dr | High . Industrially validated; requires strict cyanide handling protocols[2]. |
| Grignard-to-Nitrone | Ad-MgBr, Chiral Nitrone, Et₂AlCl | ~28% | >95:5 dr | Low . Requires cryogenic conditions (-60 °C) and complex multi-step nitrone synthesis. |
| Catalytic Transfer Hydrogenation | Cp*Ir complex, (S)-2-phenylglycinol, HCOOH | 81–87% | 73% de (97% ee post-cleavage) | Medium . Avoids toxic cyanide; requires specialized Iridium catalysts[5]. |
Experimental Protocols: Self-Validating Workflows
The following protocol details the synthesis of (R)-N-Boc-adamantylglycine, yielding a protected derivative ready for solid-phase peptide synthesis (SPPS).
Step 1: Asymmetric Strecker Condensation
Objective: Form the (S,R)-aminonitrile with high diastereoselectivity.
-
Reagent Preparation: Suspend 1-adamantanecarboxaldehyde (1.0 eq) in water/methanol (1:1 v/v) and cool the reaction vessel to 0–5 °C.
-
Bisulfite Adduct Formation: Add NaHSO₃ (1.1 eq) and stir for 15 minutes. Causality: NaHSO₃ forms a water-soluble bisulfite adduct with the aldehyde in situ. This acts as a superior, highly reactive electrophile for the amine, preventing off-target condensation side reactions[6].
-
Imine Formation & Trapping: Add NaCN (1.2 eq) followed immediately by a solution of (S)-(+)-2-phenylglycinol (1.05 eq) in methanol.
-
Reaction: Stir at 0–5 °C for 15 minutes, then warm to 25 °C and maintain for 2 hours. Causality: The low initial temperature maximizes the stereofacial shielding of the oxazolidine/imine equilibrium, ensuring the cyanide attacks exclusively from the Si-face[3].
-
Workup: Extract the resulting (S,R)-aminonitrile into dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under vacuum.
Step 2: Nitrile Hydrolysis
Objective: Convert the aminonitrile to the corresponding carboxylic acid.
-
Reaction: Dissolve the crude (S,R)-aminonitrile in glacial acetic acid. Add 12 M HCl (excess) and heat to 80 °C for 16 hours. Causality: The bulky adamantyl group severely sterically shields the nitrile carbon. Standard basic hydrolysis will fail or cause epimerization. Harsh acidic conditions are mandatory to force the hydration of the nitrile to the amide, and subsequently to the carboxylic acid[2].
-
Isolation: Cool the mixture to 0 °C. The (S,R)-adamantylglycine derivative precipitates as the hydrochloride salt. Filter and wash with cold ethyl acetate.
Step 3: Hydrogenolysis of the Chiral Auxiliary
Objective: Cleave the phenylglycinol auxiliary to yield free (R)-adamantylglycine.
-
Reaction: Dissolve the (S,R)-amino acid in a 5:1 mixture of Methanol:Acetic Acid. Add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10% w/w).
-
Hydrogenation: Pressurize the vessel with H₂ gas (50 psi) and agitate for 24 hours. Causality: The N-alkyl linkage is buried between the bulky adamantyl group and the phenyl ring of the auxiliary. Standard Pd/C is insufficiently active for this encumbered N-debenzylation. Pearlman's catalyst provides the high surface activity required to cleave this specific sterically hindered bond[2].
-
Filtration: Filter the catalyst through a Celite pad and concentrate the filtrate to yield enantiopure (R)-adamantylglycine.
Step 4: N-Boc Protection
Objective: Protect the alpha-amine for downstream applications.
-
Reaction: Dissolve (R)-adamantylglycine in DMF/H₂O. Add K₂CO₃ (2.5 eq) and Boc₂O (1.2 eq). Stir at room temperature for 12 hours.
-
Isolation: Acidify the aqueous layer to pH 2-3 using 1M KHSO₄, extract with ethyl acetate, dry, and concentrate to yield (R)-N-Boc-adamantylglycine[4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2010113042A1 - Antimicrobial cyclic peptides - Google Patents [patents.google.com]
- 4. WO2005012249A2 - Adamantyglycine- based inhibitors of dipeptidyl peptidase iv for the treatment of diabetes - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2014057495A1 - Procédé de préparation industrielle de la [(s)-n-tert butoxycarbonyl-3-hydroxy]adamantylglycine - Google Patents [patents.google.com]
optimizing yield in the synthesis of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid HCl
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and enantiomeric excess (ee) of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid HCl (commonly known as (R)-adamantylglycine hydrochloride).
The primary antagonist in this synthetic workflow is the adamantyl cage itself. This sterically massive, tricyclic aliphatic group severely hinders nucleophilic trajectories and disrupts chiral induction in standard amino acid syntheses. To achieve high yields and >99% ee, we must abandon classical routes and rely on conformationally locked transition states.
Below is our comprehensive troubleshooting guide and FAQ, designed to help you bypass these steric bottlenecks using two field-proven methodologies.
Workflow Visualization: Optimized Synthetic Pathways
Fig 1. Synthetic pathways for (R)-adamantylglycine: Grignard-to-Nitrone vs. Overman Rearrangement.
FAQ: Route Selection & Mechanistic Causality
Q: Why does the classical Strecker synthesis fail for adamantylglycine? A: The Strecker reaction requires the attack of cyanide on an imine intermediate. The extreme steric bulk of the 1-adamantyl group effectively shields the electrophilic carbon, pushing the reaction equilibrium toward the starting materials. Even when forced under high pressure, the lack of a directing group results in poor diastereoselectivity, making the isolation of the pure (R)-enantiomer highly inefficient and low-yielding.
Troubleshooting Guide 1: The Grignard-to-Nitrone Pathway
This pathway leverages a chiral nitrone derived from D-glyceraldehyde to direct the attack of an adamantyl Grignard reagent, bypassing the standard steric limitations of imine additions.
Standard Protocol:
-
Synthesize the Z-nitrone from 2,3-O-cyclohexylideneglyceraldehyde.
-
Pre-complex the nitrone with 1.0 eq of Diethylaluminum chloride (Et₂AlCl) in CH₂Cl₂ at -78°C.
-
Add 1-adamantylmagnesium bromide dropwise.
-
Perform N-O and N-benzyl cleavage via hydrogenation using Pd(OH)₂/C (Pearlman's catalyst) at 4 bar H₂.
-
Hydrolyze the acetal with methanolic HCl to precipitate (R)-2-(Adamantan-1-yl)-2-aminoacetic acid HCl.
Q: My Grignard addition yielded a nearly 1:1 mixture of diastereomers. How do I improve selectivity? A: You likely omitted the Lewis acid or added it concurrently with the Grignard reagent. Et₂AlCl is strictly required to pre-complex the nitrone. This coordination locks the nitrone into a rigid, cyclic conformation, forcing the bulky adamantyl group to attack exclusively from the less hindered anti face. Ensure a strict 15-minute pre-complexation at -78°C before introducing the Grignard reagent.
Q: The hydrogenation step (N-O cleavage) is stalling, resulting in incomplete conversion. A: Steric shielding by the newly installed adamantyl group severely limits the substrate's interaction with the palladium surface. Standard Pd/C will fail. You must use Pearlman's catalyst (Pd(OH)₂/C) at elevated pressure (minimum 4 bar). Furthermore, ensure the solvent (MeOH) is slightly acidic; this protonates the resulting amine, preventing it from coordinating to and poisoning the palladium catalyst.
Troubleshooting Guide 2: The Overman Rearrangement Pathway
This route utilizes a [3,3]-sigmatropic rearrangement to transfer chirality from an allylic alcohol to an allylic amine with near-perfect fidelity, entirely avoiding direct nucleophilic attack on a sterically hindered carbon[1].
Standard Protocol:
-
Perform asymmetric vinylation of 1-adamantanecarbaldehyde using a chiral zinc reagent (modified Oppolzer protocol) to yield the (R)-allylic alcohol.
-
React the alcohol with trichloroacetonitrile (Cl₃CCN) and catalytic DBU at 0°C to form the allylic trichloroacetimidate.
-
Heat the intermediate in xylene (140°C) to induce the [3,3]-sigmatropic Overman rearrangement[1].
-
Oxidatively cleave the terminal alkene using RuCl₃/NaIO₄, followed by treatment with HCl to yield the final hydrochloride salt[1].
Q: The [3,3]-sigmatropic rearrangement is yielding decomposition products instead of the allylic amine. A: The steric bulk of the adamantyl group can lower the activation energy for competing elimination pathways (e.g., formation of dienes) under high thermal stress. If thermal rearrangement at 140°C is causing degradation, switch to a metal-catalyzed rearrangement. Using a Pd(II) catalyst (e.g., PdCl₂(MeCN)₂) allows the Overman rearrangement to proceed at room temperature, entirely bypassing thermal degradation.
Q: My final amino acid has a lower ee than my starting allylic alcohol. Why did chirality transfer fail? A: Chirality transfer during a concerted[3,3]-sigmatropic rearrangement is typically >98%[1]. If your ee dropped, the loss of stereochemical integrity occurred during the formation of the trichloroacetimidate, not the rearrangement itself. Excess base (DBU) or prolonged reaction times at room temperature can cause reversible allylic transposition. Keep the base concentration strictly catalytic (<0.1 eq) and maintain the temperature at 0°C during imidate formation.
Quantitative Data: Pathway Comparison
To assist in route selection for your specific laboratory capabilities, refer to the performance metrics below:
| Metric | Route A: Grignard-to-Nitrone | Route B: Overman Rearrangement |
| Overall Yield | ~28% (over 6 steps) | ~45% (over 4 steps) |
| Enantiomeric Excess (ee) | >95% (dr >95:5) | >99% |
| Key Bottleneck | Grignard addition sterics | Asymmetric vinylation setup |
| Scalability | Moderate (cryogenic temps required) | High (catalytic chiral induction) |
References
-
A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines Source: Journal of the American Chemical Society (2003) URL:[Link]
Sources
overcoming steric hindrance in coupling (R)-2-(Adamantan-1-yl)-2-aminoacetic acid
Topic: Overcoming Steric Hindrance in Coupling (R)-2-(Adamantan-1-yl)-2-aminoacetic acid
Welcome to the Technical Support Portal. (R)-2-(Adamantan-1-yl)-2-aminoacetic acid (commonly referred to as adamantylglycine) is a highly lipophilic, non-natural amino acid frequently utilized in medicinal chemistry to enhance metabolic stability and target affinity [6]. However, the extreme steric bulk of the adamantyl cage located directly adjacent to the α-carbon makes this residue notoriously difficult to couple.
This guide provides field-proven, causality-driven troubleshooting protocols to help you overcome the thermodynamic and kinetic barriers associated with this challenging building block.
Part 1: Troubleshooting Guide – The Adamantylglycine Challenge
Ticket #1: Low Yield When Activating Adamantylglycine (C-Terminal Coupling)
The Symptom: Incomplete coupling, high recovery of unreacted amine, or the unexpected formation of truncated, guanidinylated byproducts. The Root Cause: When adamantylglycine acts as the acyl donor, the bulky adamantyl group physically shields the carbonyl carbon from nucleophilic attack. Standard carbodiimide/HOBt methods form an OBt active ester that is simply too bulky to react efficiently. If you attempt to force the reaction using standard uronium reagents (like HATU or HBTU), the slow coupling rate allows the unreacted resin-bound amine to attack the uronium salt directly, permanently capping your peptide with a guanidino group [1]. The Solution: Switch to Acid Fluoride chemistry using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The fluoride ion is exceptionally small (van der Waals radius ~1.47 Å) and highly electronegative. This creates a highly reactive, sterically unencumbered acyl fluoride intermediate that easily bypasses the steric shield of the adamantane ring [3].
Protocol 1: In Situ Acid Fluoride Generation & Coupling (TFFH)
This protocol is a self-validating system designed for extreme steric hindrance.
-
Resin Preparation: Swell the amine-deprotected resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Wash thoroughly with Dichloromethane (DCM) to remove residual basicity.
-
Activation: In a dry, separate reaction vessel, dissolve 3.0 equivalents of Fmoc-(R)-2-(Adamantan-1-yl)-2-aminoacetic acid and 3.0 equivalents of TFFH in anhydrous DCM/DMF (1:1).
-
Base Addition & Self-Validation: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA).
-
Validation Check: Extract a 10 µL aliquot and analyze via IR spectroscopy. The appearance of a sharp peak at ~1842 cm⁻¹ confirms successful acyl fluoride formation. For hindered amino acids, allow 15–30 minutes for complete conversion [3].
-
-
Coupling: Transfer the activated acyl fluoride solution to the resin. Agitate at room temperature for 2 to 4 hours.
-
Washing & Verification: Drain and wash the resin sequentially with DMF (3x) and DCM (3x). Perform a Kaiser test; a negative result (yellow beads) confirms free amine depletion.
Ticket #2: Failed Acylation of the Adamantylglycine Amine (N-Terminal Coupling)
The Symptom: The incoming amino acid fails to couple to the free amine of the resin-bound adamantylglycine. The Root Cause: Here, adamantylglycine is the nucleophile. The α-amine is buried next to the adamantyl cage, drastically reducing its physical accessibility and the trajectory required for successful nucleophilic attack. The Solution: Utilize COMU combined with Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) . COMU generates an Oxyma-based active ester that is highly reactive and less prone to side reactions than HOAt-based esters. Microwave heating provides the necessary kinetic energy to overcome the high activation barrier of the sterically restricted transition state [2][4].
Protocol 2: Microwave-Assisted COMU Coupling
-
Solvent Optimization: Swell the resin in a 1:1:1 mixture of DCM/DMF/NMP. NMP disrupts internal hydrogen bonding and maximizes resin swelling, exposing the buried amine [4].
-
Pre-activation & Self-Validation: Dissolve 4.0 equivalents of the incoming Fmoc-amino acid and 4.0 equivalents of COMU in DMF. Add 8.0 equivalents of DIEA.
-
Validation Check: Observe the reaction mixture. COMU reactions exhibit a distinct color change (typically from yellow to red/orange) upon the formation of the Oxyma active ester, providing a visual cue of successful activation [2].
-
-
Microwave Coupling: Transfer the mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (Note: Ensure your specific sequence does not contain heat-sensitive residues like Cys or His before applying microwave energy).
-
Double Coupling: Drain the reaction vessel and immediately repeat steps 2-3 with fresh reagents without prior washing. This pushes the equilibrium to >99% completion.
Part 2: Quantitative Data & Reagent Comparison
To select the appropriate reagent, you must match the activating agent's steric tolerance to the specific role of the adamantyl residue.
| Coupling Reagent | Active Intermediate | Steric Tolerance | Guanidinylation Risk | Recommended Use Case for Adamantylglycine |
| DIC / HOBt | OBt Ester | Low | None | Not recommended; yields <10% for adamantyl residues. |
| HATU | OAt Ester | High | High (if slow) | Moderately hindered sequences; avoid if coupling >2 hours [1]. |
| COMU | Oxyma Ester | Very High | Low | Best for N-terminal acylation of the adamantyl amine [2]. |
| TFFH | Acyl Fluoride | Extreme | None | Best for C-terminal activation of the adamantyl acid [3][5]. |
Part 3: Workflow Visualizations
To systematize your approach, follow the logic paths mapped out in the diagrams below.
Decision tree for optimizing the coupling strategy of Adamantylglycine based on its reaction role.
Mechanistic pathway of TFFH-mediated acid fluoride activation for sterically hindered amino acids.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see guanidinylation byproducts when using HATU with Adamantylglycine? A: Uronium-based reagents like HATU can react directly with the free amine on the resin if the coupling reaction is slow. Because the adamantyl-OAt ester forms slowly and reacts slowly, the excess HATU in solution outcompetes the activated ester and caps the free amine, forming an irreversible guanidino byproduct [1]. This is why TFFH (which forms no such byproduct) is strictly preferred for activating adamantylglycine [5].
Q2: Can I use standard polystyrene (PS) resins for sequences containing adamantylglycine? A: While standard PS resins can work for single incorporations, highly hindered sequences often suffer from aggregation and poor solvation. Switching to a PEG-based resin (e.g., ChemMatrix) or utilizing a non-swellable resin combined with specialized solvent mixtures (DCM/DMF/NMP) significantly improves the accessibility of the reactive sites during solid-phase synthesis.
Q3: Is epimerization a major concern when coupling (R)-2-(Adamantan-1-yl)-2-aminoacetic acid? A: Yes. Prolonged coupling times and the excess base (DIEA) required for hindered amino acids increase the risk of oxazolone formation, which leads to epimerization. Using highly reactive reagents like COMU—which operates efficiently at lower base basicity and requires only 1-2 equivalents of base—or acyl fluorides helps outcompete the epimerization pathway by drastically increasing the rate of the desired amide bond formation [2].
References
-
El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development (ACS Publications). [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews (NIH). [Link]
Technical Support Center: Chiral HPLC Method Development for (R)-Adamantylglycine HCl
Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and analytical scientists tasked with determining the chiral purity of (R)-adamantylglycine HCl—a sterically hindered, unnatural amino acid frequently utilized as a chiral building block for therapeutics such as DPP-4 inhibitors.
The Analytical Challenge: Mechanistic Context
Developing a robust chiral HPLC method for (R)-adamantylglycine HCl presents three distinct mechanistic hurdles:
-
Lack of a Chromophore : The adamantane cage and aliphatic glycine backbone do not possess an extended π -electron system. Consequently, UV absorbance is negligible above 210 nm, leading to poor sensitivity and noisy baselines if standard UV detectors are used (1)[1].
-
High Polarity & Salt State : As a hydrochloride salt, the molecule is highly polar and essentially insoluble in standard normal-phase diluents (e.g., hexane/isopropanol). Injecting the HCl salt directly onto a normal-phase polysaccharide column causes the analyte to crash out or elute in the void volume (2)[2].
-
Steric Bulk : The rigid, bulky adamantyl group can hinder optimal penetration into the chiral cavities of standard derivatized cellulose/amylose stationary phases, reducing enantioselectivity[2].
Method Selection Workflow
Fig 1. Decision tree for (R)-adamantylglycine HCl chiral HPLC method selection.
Core Methodologies & Self-Validating Protocols
Protocol A: Direct Separation via Crown Ether CSP
Causality : Crown ether chiral stationary phases (CSPs) resolve amino acid enantiomers through multiple hydrogen-bonding interactions between the ether oxygen atoms of the stationary phase and the protonated primary amine (-NH 3+ ) of the analyte. To ensure the amine is fully cationic, the mobile phase must be highly acidic (pH 1.5–2.0) (3)[3].
Step-by-Step Methodology :
-
Column Selection : Daicel CROWNPAK CR-I(+) or equivalent (3 µm, 3.0 x 150 mm).
-
Mobile Phase Preparation : Prepare an aqueous solution of perchloric acid (HClO 4 ) adjusted to pH 1.5. Add 10% Methanol (v/v) to reduce the hydrophobic retention caused by the lipophilic adamantyl cage.
-
Sample Preparation : Dissolve (R)-adamantylglycine HCl in the mobile phase to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions : Set the flow rate to 0.4 mL/min. The column temperature must be strictly controlled at 25°C (temperature fluctuations severely impact crown ether complexation thermodynamics).
-
Detection : Charged Aerosol Detector (CAD) or MS (ESI+).
-
System Suitability (Self-Validation Check) : Inject a racemic standard. The resolution ( Rs ) between (S)- and (R)-enantiomers must be ≥ 2.0. The sample solution must remain optically clear; any turbidity indicates incomplete dissolution of the salt.
Protocol B: Pre-Column Derivatization with PITC
Causality : For laboratories restricted to UV detection, derivatizing the primary amine with Phenyl isothiocyanate (PITC) yields a phenylthiocarbamyl (PTC) derivative. This transformation adds a strong UV chromophore (detectable at 254 nm) and neutralizes the zwitterionic polarity, enabling successful resolution on standard polysaccharide CSPs[1].
Step-by-Step Methodology :
-
Derivatization Reaction : Mix 100 µL of the amino acid sample (1 mg/mL in methanol) with 50 µL of Triethylamine (TEA) and 50 µL of PITC reagent (0.1 M in acetonitrile).
-
Incubation : Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Quenching & Dilution : Quench the reaction with 800 µL of the intended mobile phase (e.g., 90:10 Hexane/Ethanol).
-
Chromatographic Conditions :
-
Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1 v/v/v).
-
Flow rate: 1.0 mL/min.
-
-
Detection : UV absorbance at 254 nm.
-
System Suitability (Self-Validation Check) : The derivatized (S)- and (R)-peaks must show baseline separation ( Rs≥ 1.5) with a tailing factor ≤ 1.2. A blank injection must confirm no co-eluting peaks from unreacted PITC.
Troubleshooting Guide & FAQs
Q1: Why am I getting poor retention and no chiral resolution on my polysaccharide column (e.g., Chiralpak AD-H) under normal phase conditions? A1: This is a classic solubility and ionization issue. (R)-adamantylglycine HCl is a highly polar salt. In non-polar mobile phases like hexane/IPA, the salt does not partition into the stationary phase; it either precipitates on the column frit (causing high backpressure) or elutes immediately in the void volume. Solution: You must either neutralize the salt to its free base form, utilize a reversed-phase chiral column (e.g., zwitterionic or crown ether CSPs), or perform a pre-column derivatization to mask the polar amine[2].
Q2: My baseline is excessively noisy, and sensitivity is terrible at 210 nm. How can I improve detection? A2: The adamantylglycine molecule lacks an extended π -conjugated system, meaning it absorbs UV light very poorly. Operating a UV detector at 210 nm also captures background absorbance from mobile phase solvents and acidic additives. Solution: Switch to a mass-based detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). If these are unavailable, you must derivatize the analyte (e.g., using PITC or Marfey's reagent) to introduce a UV-active chromophore[1].
Q3: The enantiomeric peaks are tailing severely on the Crown Ether column. What is the mechanistic cause? A3: Peak tailing on a crown ether CSP is almost always caused by incomplete protonation of the primary amine. The chiral recognition mechanism strictly requires the analyte to be in the -NH 3+ state to form a stable host-guest complex with the crown ether cavity[3]. Solution: Verify the pH of your mobile phase. It must be strictly maintained between pH 1.0 and 2.0 (using perchloric acid or trifluoroacetic acid). Additionally, ensure you are not overloading the column; reduce your injection volume to 2-5 µL (4)[4].
Quantitative Data Presentation
| Parameter | Protocol A: Direct Separation (Crown Ether) | Protocol B: Pre-Column Derivatization (PITC) |
| Stationary Phase | Daicel CROWNPAK CR-I(+) (or equivalent) | Chiralpak AD-H (Polysaccharide-based) |
| Mobile Phase | Aqueous HClO₄ (pH 1.5) / Methanol (90:10) | Hexane / Ethanol / TFA (90:10:0.1) |
| Detection Mode | CAD, ELSD, or MS (ESI+) | UV Absorbance (254 nm) |
| Sample Prep Time | < 5 minutes (Direct dissolution) | ~45 minutes (Reaction + Quenching) |
| Estimated LOD | ~10-50 ng (CAD dependent) | ~1-5 ng (Highly UV active PTC-derivative) |
| Primary Advantage | No chemical alteration; true enantiomeric ratio | High sensitivity without specialized detectors |
References
- Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed (nih.gov).
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- chiral hplc method: Topics by Science.gov. Science.gov.
Sources
- 1. chiral hplc method: Topics by Science.gov [science.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
handling and storage conditions to prevent degradation of adamantyl amino acids
Troubleshooting & Best Practices for Handling, Storage, and Synthesis
As an Application Scientist, I frequently consult with research teams struggling to integrate adamantyl amino acids (such as Fmoc-AdaGly-OH or Fmoc-AdaAla-OH) into their peptide sequences. Adamantane derivatives are highly valued in medicinal chemistry as "lipophilic bullets" that enhance drug stability, metabolic resistance, and membrane permeability[1]. However, their extreme steric bulk and hydrophobicity introduce unique handling, storage, and synthetic challenges.
This guide is engineered to provide you with the mechanistic causality behind these challenges and self-validating protocols to prevent degradation and ensure successful synthesis.
🔬 Troubleshooting & FAQs
Q1: My stored Fmoc-adamantyl amino acid stocks are showing signs of degradation (e.g., poor solubility, multiple peaks on LC-MS). What is causing this, and how do I prevent it? The Causality: The adamantane cage itself is chemically inert and highly stable. However, the amino acid backbone—specifically the Fmoc or Boc protecting groups and any pre-activated esters—is highly susceptible to moisture-induced hydrolysis[2]. When a cold vial is opened in humid ambient air, microscopic condensation forms on the powder. Water acts as a nucleophile, leading to premature Fmoc cleavage or the hydrolysis of activated carboxylic states. Over time, this moisture degrades the reagent, leading to truncated sequences or failed couplings. The Solution: Store all adamantyl amino acids at -20°C in a tightly sealed container within a desiccator. Crucially , you must allow the vial to equilibrate to room temperature for at least 60 minutes before opening. After use, purge the vial headspace with Argon or dry Nitrogen gas before resealing to displace any ambient moisture.
Q2: I am experiencing drastic drops in coupling efficiency when adding adamantylglycine to my peptide chain. How do I overcome this? The Causality: Adamantane is a rigid, bulky tricyclic hydrocarbon. When positioned adjacent to the reactive carboxylic acid (as in adamantylglycine), it creates severe steric hindrance. This physical bulk blocks the incoming primary amine of the resin-bound peptide from executing a nucleophilic attack on the activated carbonyl[3]. The Solution: Abandon standard coupling reagents like DIC/Oxyma or HBTU. You must switch to highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with a strong base like DIPEA. Furthermore, implement Microwave-Assisted Peptide Synthesis (MAPS) at 75°C to provide the necessary kinetic energy to overcome the steric activation barrier, or utilize extended double-coupling cycles at room temperature.
Q3: After successfully coupling an adamantyl residue, my resin clumps together and subsequent couplings fail. What is happening? The Causality: Adamantyl groups are intensely lipophilic. Once incorporated into the growing peptide chain, they can induce severe hydrophobic collapse or interchain aggregation on the solid support via van der Waals interactions[4]. This aggregation physically buries the N-terminus, shielding it from subsequent deprotection and coupling reagents. The Solution: Switch your primary solvent from standard DMF to N-Methyl-2-pyrrolidone (NMP), which is significantly more effective at disrupting hydrophobic aggregation. Additionally, you can add chaotropic agents (e.g., 0.1 M LiCl) to your solvent mixture to break up interchain hydrogen bonding. Using a low-loading resin (0.1 - 0.4 mmol/g) will also help by increasing the spatial distance between growing peptide chains.
📊 Quantitative Data: Standard vs. Adamantyl Handling Parameters
To optimize your workflow, compare the baseline parameters for standard amino acids against the rigorous conditions required to prevent degradation and overcome the steric hindrance of adamantyl derivatives.
| Parameter | Standard Amino Acids (e.g., Ala, Gly) | Adamantyl Amino Acids (e.g., AdaGly) | Mechanistic Rationale |
| Storage Temp. | 2°C to 8°C | -20°C (Desiccated) | Prevents thermal degradation of the sterically strained backbone. |
| Equilibration Time | 15 - 30 minutes | 60+ minutes | Prevents moisture condensation which causes Fmoc hydrolysis[2]. |
| Coupling Reagent | DIC / OxymaPure | HATU / HOAt or COMU | Highly reactive leaving groups are required to overcome steric bulk[3]. |
| Primary Solvent | DMF | NMP or NMP/DCM mix | NMP prevents the hydrophobic collapse induced by the adamantane cage. |
| Coupling Time | 30 - 45 minutes | 120 mins (or Microwave 75°C) | Extended kinetic windows allow for sterically hindered nucleophilic attack. |
⚙️ Self-Validating Experimental Protocol
Moisture-Free Handling and High-Efficiency Coupling Workflow This step-by-step methodology ensures that your adamantyl amino acids remain pristine from the freezer to the reaction vessel, utilizing a self-validating colorimetric test to guarantee success.
Step 1: Thermal Equilibration (Critical Anti-Degradation Step)
-
Remove the sealed vial of Fmoc-Adamantylglycine from the -20°C freezer.
-
Place the vial in a desiccator at room temperature for exactly 60 minutes. Do not bypass this step; opening cold vials introduces atmospheric moisture, ruining the batch.
Step 2: Inert Weighing & Solvation
-
Purge your analytical balance enclosure with a gentle stream of Argon.
-
Weigh the required amount of amino acid (typically 3 to 5 equivalents relative to resin loading).
-
Immediately dissolve the powder in anhydrous NMP (not DMF) to a concentration of 0.2 M.
-
Purge the stock vial with Argon, seal tightly with Parafilm, and return to -20°C.
Step 3: Steric-Bypass Activation
-
To the amino acid solution, add 0.95 equivalents of HATU (relative to the amino acid) to prevent guanidinylation of the N-terminus.
-
Add 2.0 equivalents of DIPEA.
-
Vortex for 60 seconds. The solution should turn a pale yellow, indicating successful formation of the active O-At ester.
Step 4: Coupling & Self-Validation
-
Add the activated mixture to your resin-bound peptide.
-
React for 2 hours at room temperature (or 15 minutes at 75°C in a microwave synthesizer).
-
Drain and wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Validation Check: Perform a Bromophenol Blue test (or Kaiser test for primary amines).
-
If the beads are blue/green: The coupling is incomplete due to steric hindrance. Repeat Steps 3 and 4 (Double Coupling).
-
If the beads are yellow/colorless: The coupling is 100% complete. Proceed to the next Fmoc deprotection.
-
🗺️ Workflow Visualization
Workflow for handling adamantyl amino acids to prevent degradation and overcome steric hindrance.
📚 References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, ACS Publications. Available at:[Link]
-
Daou, J. (2024). "Moisture Control and Degradation Management." Tablets and Capsules Magazine. Available at: [Link]
-
AAPPTec. "Planning a Peptide Synthesis." AAPPTec Technical Resources. Available at: [Link]
Sources
Technical Support Center: Optimizing Cleavage Conditions for Adamantyl-Containing Peptides
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with adamantyl-containing peptides.
The adamantyl group—a bulky, highly lipophilic tricyclic alkane—is utilized in solid-phase peptide synthesis (SPPS) in two distinct ways: as a highly stable protecting group (e.g., for Cysteine or Aspartate)[1], or as a permanent pharmacophore to enhance drug lipophilicity and blood-brain barrier penetration. Both applications introduce severe complications during resin cleavage, scavenger quenching, and ether precipitation. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize these workflows.
Part 1: Frequently Asked Questions (The "Why" and "How")
Q1: I am using the 1-Adamantyl (Ad) group to protect Cysteine. Standard TFA cleavage (TFA/TIS/H2O) is failing to remove it. Why?
Causality: The 1-adamantyl group forms an exceptionally stable thioether bond with the cysteine side chain. While the 1-adamantyl carbocation is thermodynamically stable once formed, the steric bulk at the bridgehead carbon creates a massive kinetic barrier to cleavage. Standard 95% Trifluoroacetic acid (TFA) lacks the necessary Hammett acidity ( H0 ) to protonate the thioether sufficiently to drive the leaving group departure[1]. Solution: You must transition to a "Hard Cleavage" protocol utilizing Trifluoromethanesulfonic acid (TFMSA), which provides the requisite acidity to force the generation of the adamantyl cation.
Q2: How do I prevent the liberated adamantyl cation from alkylating Tryptophan (Trp) and Tyrosine (Tyr) residues?
Causality: Once the 1-adamantyl protecting group is cleaved, it forms a highly reactive carbocation. If not immediately quenched, this bulky electrophile will undergo Friedel-Crafts alkylation with electron-rich aromatic side chains (Trp, Tyr) or re-alkylate Methionine. Solution: You must use a silane-based hydride donor, such as Triisopropylsilane (TIS) or Triethylsilane (TES). Silanes undergo a rapid hydride transfer reaction with tert-alkyl cations, irreversibly reducing the adamantyl cation into inert adamantane[2]. Thiol-based scavengers (like EDT) are insufficient on their own for bulky tert-alkyl cations.
Q3: My peptide contains a permanent adamantyl pharmacophore. After standard TFA cleavage, it fails to precipitate in cold diethyl ether. What is happening?
Causality: Precipitation relies on a polarity crash; polar peptides are insoluble in non-polar ether. However, the adamantyl group is so profoundly lipophilic that it acts as an organic solubilizing tag, pulling the entire peptide into the diethyl ether phase. Solution: You must further decrease the polarity of your precipitation solvent by utilizing a Hexane/Ether mixture, or invert the paradigm entirely by precipitating the highly hydrophobic peptide in ice-cold ultrapure water.
Q4: My adamantyl-peptide synthesis suffers from low yield and incomplete cleavage due to on-resin aggregation. How can I improve this?
Causality: The extreme hydrophobicity of the adamantyl group promotes severe inter-chain hydrophobic interactions and β -sheet-like aggregation on the resin. This matrix collapse traps cleavage reagents and prevents them from reaching the linker[3]. Solution: Swell the resin in a chaotropic solvent mixture (e.g., adding 5% DMSO or using DCM/TFA mixtures) prior to cleavage, or perform the cleavage at a slightly elevated temperature (35°C) to disrupt non-covalent aggregation.
Part 2: Mechanistic and Workflow Visualizations
Caption: Mechanistic pathway of adamantyl cation generation and silane-mediated quenching during cleavage.
Caption: Decision tree for optimizing cleavage and precipitation of adamantyl-containing peptides.
Part 3: Quantitative Data & Optimization Tables
Table 1: Scavenger Cocktails and Adamantyl Quenching Efficacy
Note: Standard SPPS cocktails often fail against adamantyl cations. Hydride donors are mandatory.
| Cocktail Name | Composition (v/v) | Target Application | Adamantyl Quenching Efficacy |
| Reagent K | TFA / Thioanisole / H₂O / Phenol / EDT (82.5:5:5:5:2.5) | Standard Fmoc SPPS | Low (Lacks hydride donor) |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Peptides with Trp/Tyr | Moderate (TIS present, but low conc.) |
| Modified TFMSA | TFA / TFMSA / Thioanisole / EDT / TIS (75:10:5:5:5) | Cys(Ad) Cleavage | High (TIS provides H⁻, Thioanisole assists) |
Table 2: Precipitation Solvent Systems based on Peptide Hydrophobicity
| Peptide Hydrophobicity | Precipitation Solvent | Mechanism of Action | Expected Recovery |
| Standard | Cold Diethyl Ether | Induces polarity crash | >90% |
| Moderate Adamantyl | Cold Ether / Hexane (1:1) | Hexane lowers solvent polarity further | 85–95% |
| Extreme Adamantyl | Ice-Cold Ultrapure Water | Forces hydrophobic aggregation | 80–90% |
Part 4: Self-Validating Experimental Protocols
Protocol A: "Hard Cleavage" of Cys(Ad) using TFMSA/TFA
Use this protocol when removing an adamantyl protecting group. This is a self-validating system utilizing Ellman's reagent to confirm thiol liberation.
Reagents Required: Trifluoroacetic acid (TFA), Trifluoromethanesulfonic acid (TFMSA), Thioanisole, Ethanedithiol (EDT), Triisopropylsilane (TIS).
-
Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF, which can react exothermically with strong acids. Dry under a stream of nitrogen.
-
Cocktail Formulation (Ice Bath): In a glass vial, combine 7.5 mL TFA, 0.5 mL Thioanisole, 0.5 mL EDT, and 0.5 mL TIS. Stir for 1 minute.
-
Acid Activation: Crucial Step: Slowly add 1.0 mL of TFMSA dropwise to the chilling cocktail. The solution may turn slightly yellow.
-
Cleavage Reaction: Add the chilled cocktail to the resin. Incubate at 0°C for 30 minutes to manage the initial exothermic cleavage of standard protecting groups, then warm to room temperature (20-25°C) and agitate for 2 hours.
-
Validation Checkpoint 1 (Analytical HPLC): Extract 5 µL of the cleavage solution, precipitate in 100 µL cold ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water. Run a rapid LC-MS to confirm the mass shift corresponding to the loss of the Ad group (-134 Da).
-
Isolation: Filter the resin. Proceed to Protocol B for precipitation.
-
Validation Checkpoint 2 (Ellman's Test): After isolation, dissolve a fraction of the peptide in pH 8.0 buffer and add Ellman's reagent (DTNB). A rapid shift to yellow (412 nm) validates successful unmasking of the free Cysteine thiol.
Protocol B: Alternative Precipitation Strategy for Highly Lipophilic Adamantyl Peptides
Use this protocol when synthesizing peptides with a permanent adamantyl pharmacophore that fail to precipitate in standard ether.
-
Concentration: Transfer the filtered TFA cleavage cocktail to a round-bottom flask. Evaporate under a gentle stream of nitrogen until the volume is reduced to approximately 15-20% of its original volume. Causality: Minimizing TFA limits the solubility of the peptide in the subsequent organic wash.
-
Solvent Modification: Prepare a 1:1 mixture of Diethyl Ether and Hexane. Chill to -20°C. Causality: Hexane lacks the dipole moment of ether, drastically reducing the solubility of the lipophilic adamantane moiety.
-
Precipitation: Add the concentrated TFA solution dropwise into 40 mL of the chilled Ether/Hexane mixture while vortexing.
-
Validation Checkpoint (Phase Check): If the solution remains clear (indicating the peptide is still dissolved), immediately switch to Aqueous Precipitation : Add the mixture dropwise into 40 mL of ice-cold ultrapure water. The extreme hydrophobicity of the adamantyl group will force an immediate crash-out in water.
-
Recovery: Centrifuge at 4,000 x g for 10 minutes at 4°C. Decant the supernatant, wash the pellet twice with the precipitation solvent, and lyophilize.
Part 5: References
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing).[1][Link]
-
Carbonium ion-silane hydride transfer reactions. V. tert-Alkyl cations. Journal of Organic Chemistry (ACS Publications).[2][Link]
Sources
The Battle of the Bulky: A Comparative Guide to Adamantylglycine Derivatives and Tert-Leucine in Peptide and Drug Design
For the discerning researcher in peptide and drug development, the choice of sterically hindered amino acids is a critical decision point in modulating conformation, stability, and biological activity. Among the arsenal of non-canonical amino acids, adamantylglycine (AdG) derivatives and tert-leucine (t-Leu) stand out as popular choices for introducing bulk. This guide provides an in-depth, data-driven comparison of these two amino acid classes to inform rational design strategies in medicinal chemistry.
Executive Summary
Adamantylglycine and tert-leucine are both utilized to impose conformational constraints and enhance the metabolic stability of peptides and small molecule drugs. Adamantylglycine, with its rigid, tricyclic cage structure, offers a larger and more lipophilic profile compared to the branched, acyclic side chain of tert-leucine. These structural differences translate into distinct impacts on peptide secondary structure, proteolytic resistance, and pharmacokinetic properties. While tert-leucine provides a more "traditional" and synthetically accessible bulky group, adamantylglycine offers a unique lipophilic and rigid scaffold that has been successfully incorporated into marketed drugs. The choice between these two building blocks will ultimately depend on the specific design hypothesis and the desired physicochemical and pharmacological profile of the final compound.
Introduction: The Quest for Conformational Constraint in Drug Design
The precise three-dimensional structure of a peptide or small molecule is paramount to its biological function. Unstructured or overly flexible molecules can adopt multiple conformations, leading to promiscuous binding to off-target receptors and susceptibility to enzymatic degradation. The incorporation of sterically demanding amino acids is a well-established strategy to restrict the conformational freedom of the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation and shielding it from proteases.[1] This guide focuses on two of the most prominent bulky amino acids used in drug design: adamantylglycine and tert-leucine.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between adamantylglycine and tert-leucine lie in the size, shape, and lipophilicity of their side chains.
Adamantylglycine (AdG): The defining feature of adamantylglycine is the adamantyl group, a rigid, diamondoid hydrocarbon cage. This tricyclic structure is exceptionally bulky and lipophilic. The unique geometry of the adamantane cage can lead to specific and favorable van der Waals interactions within protein binding pockets.
Tert-Leucine (t-Leu): Tert-leucine features a tert-butyl side chain, which is a branched, acyclic, and sterically demanding group. While significantly bulkier than most natural amino acids, it is smaller and less lipophilic than the adamantyl group.
Here is a comparative summary of their key physicochemical properties:
| Property | Adamantylglycine (AdG) Side Chain | Tert-Leucine (t-Leu) Side Chain | Rationale & Significance |
| Structure | Tricyclic, rigid cage (Adamantyl) | Acyclic, branched (tert-Butyl) | The rigid adamantyl cage offers a more defined and predictable steric influence compared to the rotatable bonds of the tert-butyl group. |
| Van der Waals Volume (ų) | ~123 (estimated for adamantyl group) | ~69 (estimated for tert-butyl group) | The significantly larger volume of the adamantyl group imposes greater steric hindrance, which can be advantageous for shielding peptide bonds from proteolysis. |
| Hydrophobicity (π value) | ~3.1 (for adamantyl group) | ~1.98 (for tert-butyl group) | The higher lipophilicity of the adamantyl group can enhance membrane permeability and binding to hydrophobic pockets, but may also increase non-specific binding and reduce aqueous solubility. |
| Molecular Weight of Side Chain ( g/mol ) | 135.23 | 57.12 | The larger size of the adamantyl group contributes more significantly to the overall molecular weight of the final molecule. |
Note: The van der Waals volume for the adamantyl group is estimated based on calculations for adamantane.[2][3] The π value for the adamantyl group is an estimate of its contribution to lipophilicity.[4] The values for the tert-butyl group are provided for comparison.
Impact on Peptide Conformation and Stability
The steric bulk of both adamantylglycine and tert-leucine significantly restricts the allowable dihedral angles (phi, ψ) of the peptide backbone, influencing the local and global conformation.
Dihedral Angle Constraints and Ramachandran Plots
Caption: Increasing steric bulk from Alanine to Tert-Leucine and Adamantylglycine progressively restricts the allowed conformational space on a Ramachandran plot.
Propensity for Secondary Structure Formation
The introduction of these bulky amino acids can either promote or disrupt secondary structures depending on the context. Their steric hindrance can disrupt helical structures if not placed strategically. However, their ability to enforce specific dihedral angles can be harnessed to stabilize β-turns or extended β-sheet conformations. The larger adamantyl group is expected to have a more pronounced effect on secondary structure compared to the tert-butyl group.
Resistance to Proteolytic Degradation
One of the primary motivations for incorporating bulky amino acids is to enhance metabolic stability by sterically shielding susceptible peptide bonds from enzymatic cleavage. The large and rigid adamantyl group of AdG is particularly effective in this regard, acting as a "shield" against proteases. While the tert-butyl group of t-Leu also provides significant steric protection, the larger size of the adamantyl group generally confers superior resistance to proteolysis.
Caption: A typical experimental workflow for assessing the proteolytic stability of peptides containing bulky amino acids.
Case Studies in Drug Development
Both adamantylglycine and tert-leucine have been successfully incorporated into approved drugs, highlighting their value in medicinal chemistry.
Adamantylglycine in Marketed Drugs
-
Saxagliptin (Onglyza®): A dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, saxagliptin contains a hydroxyadamantylglycine moiety.[6][7] This bulky group plays a crucial role in the drug's potent and long-lasting inhibition of the DPP-4 enzyme. The adamantyl group fits into a hydrophobic pocket of the enzyme, contributing to the high binding affinity.
-
Vildagliptin (Galvus®): Another DPP-4 inhibitor, vildagliptin, also incorporates a hydroxyadamantylglycine derivative.[8][9] The presence of this group enhances its stability and pharmacokinetic profile.
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these drugs are well-characterized. For instance, saxagliptin is orally absorbed and has a half-life that supports once-daily dosing.[6] Vildagliptin is also rapidly absorbed with high absolute bioavailability.[10]
Tert-Leucine in Marketed Drugs
-
Atazanavir (Reyataz®): An HIV protease inhibitor, atazanavir, contains a tert-leucine residue. This bulky amino acid contributes to the drug's binding affinity to the HIV protease active site. Atazanavir is administered once daily and its absorption is enhanced with food.[6][11]
-
Telaprevir (Incivek®): A hepatitis C virus (HCV) NS3/4A protease inhibitor, telaprevir, also features a tert-leucine derivative. Its pharmacokinetic profile shows good oral bioavailability, which is improved when taken with food.[2][12]
Experimental Protocols
To aid researchers in their comparative studies, we provide the following detailed experimental protocols.
Protocol 1: Comparative Peptide Synthesis and Purification
Objective: To synthesize and purify peptides containing either an adamantylglycine derivative or tert-leucine for comparative analysis.
Methodology:
-
Peptide Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., Rink amide resin for C-terminal amides).
-
Amino Acid Coupling: Fmoc-protected adamantylglycine or Fmoc-protected tert-leucine is coupled to the growing peptide chain using a standard coupling reagent such as HBTU/DIPEA in DMF. Double coupling may be necessary for these sterically hindered amino acids to ensure complete reaction.
-
Deprotection and Cleavage: Following chain assembly, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Protocol 2: In Vitro Proteolytic Stability Assay
Objective: To compare the stability of peptides containing adamantylglycine versus tert-leucine against enzymatic degradation.
Methodology:
-
Peptide Solutions: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.
-
Incubation: Mix the peptide solution with the enzyme solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak.
-
Half-life Calculation: The degradation half-life (t½) of the peptide is calculated by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Protocol 3: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
Objective: To assess the impact of adamantylglycine and tert-leucine on the secondary structure of a peptide.
Methodology:
-
Sample Preparation: Prepare solutions of the peptides in a suitable solvent (e.g., phosphate buffer for random coil, or a helix-inducing solvent like trifluoroethanol/water mixtures).
-
CD Spectroscopy: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Acquisition: Spectra are typically recorded at room temperature using a quartz cuvette with a path length of 1 mm.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectra are then analyzed to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. Characteristic spectra include a positive band near 195 nm and two negative bands at approximately 208 and 222 nm for α-helices, and a single negative band around 218 nm for β-sheets.
Conclusion: Selecting the Right Tool for the Job
The choice between adamantylglycine derivatives and tert-leucine is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug design project.
-
Choose Adamantylglycine when:
-
Maximum steric bulk and lipophilicity are desired.
-
The goal is to achieve high proteolytic stability.
-
A rigid, well-defined conformational constraint is required.
-
The target has a large, hydrophobic binding pocket that can accommodate the adamantyl cage.
-
-
Choose Tert-Leucine when:
-
A significant, but less extreme, level of steric hindrance is sufficient.
-
Maintaining a more "drug-like" profile with moderate lipophilicity is important.
-
Synthetic accessibility and cost are major considerations.
-
A more flexible, albeit still constrained, side chain is desired.
-
By carefully considering the data presented in this guide and the specific requirements of their research, scientists and drug development professionals can make more informed decisions in the rational design of next-generation therapeutics.
References
-
Vertex Pharmaceuticals Incorporated. (n.d.). Selected Properties of Telaprevir. Retrieved from [Link]
- Oh, D. M., & Amidon, G. L. (2012). Telaprevir: pharmacokinetics and drug interactions. Expert opinion on drug metabolism & toxicology, 8(1), 101–111.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Boulton, D. W. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 56(1), 11–24.
- IJCRT. (2023, August 8). VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. IJCRT.org.
- He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147–162.
- Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S., Truong, Q., & Wyvratt, M. J. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(24), 7733–7740.
- Pratley, R. E., & Schweizer, A. (2006). Vildagliptin: An Inhibitor of Dipeptidyl peptidase-4 With Antidiabetic Properties.
-
PharmGKB. (n.d.). Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
- Zhao, Y. H., Abraham, M. H., & Zissimos, A. M. (2003). Fast Calculation of van der Waals Volume as a Sum of Atomic and Bond Contributions and Its Application to Drug Compounds. The Journal of Organic Chemistry, 68(19), 7368–7373.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199.
- Toniolo, C., Formaggio, F., Crisma, M., & Broxterman, Q. B. (2005). Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry (Weinheim an der Bergstrasse, Germany), 11(8), 2395–2404.
Sources
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telaprevir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. osnadocs.ub.uni-osnabrueck.de [osnadocs.ub.uni-osnabrueck.de]
- 8. Potential latentiation forms of biologically active compounds based on action of leucine aminopeptidase. Dipeptide derivatives of the tricycloaliphatic alpha-amino acid, adamantanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Van der Waals radius - Wikipedia [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. hivclinic.ca [hivclinic.ca]
A Comparative Guide to Assessing the Enantiomeric Excess of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
The stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, a non-proteinogenic amino acid with significant potential as a pharmaceutical building block, the precise quantification of its enantiomeric purity is not merely a procedural step but a fundamental requirement for quality control and regulatory compliance.[1][2][3] The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen toxic effects.
This guide provides an in-depth comparison of two primary analytical techniques for determining the enantiomeric excess (ee) of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs, from high-throughput screening to rigorous quality control.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Resolution
Chiral HPLC is a cornerstone technique for enantiomeric separation due to its high resolving power and robustness.[1][4] The fundamental principle lies in the differential interaction between the enantiomers and a Chiral Stationary Phase (CSP). This diastereomeric interaction results in different retention times, allowing for baseline separation and accurate quantification. For polar, ionic compounds like amino acids, direct analysis on a suitable CSP is vastly preferable to indirect methods that require derivatization, as the latter can introduce additional reaction steps and potential sources of error.[2][5]
Causality of Method Design: The choice of a macrocyclic glycopeptide-based CSP, such as teicoplanin, is deliberate for this type of analyte. These CSPs possess ionic groups and are compatible with the polar mobile phases required to solubilize and separate underivatized amino acids, which exist as zwitterions.[5] This approach circumvents the need for derivatization, simplifying the workflow and enhancing the reliability of the results.
Experimental Protocol: Direct Chiral HPLC
Objective: To achieve baseline separation of (R)- and (S)-2-(Adamantan-1-yl)-2-aminoacetic acid for the accurate determination of enantiomeric excess.
-
Instrumentation & Columns:
-
HPLC system with UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of an organic modifier (e.g., Methanol) and an aqueous component with an acidic additive.
-
Example: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The organic modifier concentration is a critical parameter that must be optimized to achieve optimal retention and resolution.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (for the peptide bond) or MS for enhanced sensitivity.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability and Analysis:
-
Inject a solution containing the racemic mixture to confirm the identity and resolution of the two enantiomer peaks.
-
The resolution (Rs) between the (R)- and (S)-enantiomer peaks should be ≥ 1.5.[4]
-
Inject the (R)-enantiomer sample. The enantiomeric excess is calculated using the peak areas (A) of the R- and S-enantiomers:
-
ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
-
Data Presentation: HPLC Performance
| Parameter | Typical Value | Rationale |
| Resolution (Rs) | > 2.0 | Ensures accurate integration of the minor enantiomer peak, free from tailing of the major peak. |
| Analysis Time | 15 - 30 min | Dependent on mobile phase composition; balances throughput with resolution. |
| Limit of Quantitation (LOQ) | ~0.05% | High sensitivity is crucial for accurately quantifying small enantiomeric impurities. |
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Method 2: NMR Spectroscopy with Chiral Solvating Agents – A Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different approach. While enantiomers are indistinguishable in a standard NMR spectrum, the addition of an enantiomerically pure Chiral Solvating Agent (CSA) forms transient, non-covalent diastereomeric complexes.[6][7] These complexes exist in slightly different chemical environments, which can lift the spectral degeneracy and produce separate, resolvable signals for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[8][9]
Causality of Method Design: This method is predicated on fast and reversible diastereomeric complexation in the NMR tube.[6] The primary amine and carboxylic acid moieties of the analyte provide hydrogen bonding sites for effective interaction with a CSA, such as a derivative of BINOL (1,1'-bi-2-naphthol). The simplicity of this technique—merely mixing the analyte and CSA in an NMR solvent—makes it exceptionally rapid and non-destructive.[6][10]
Experimental Protocol: ¹H-NMR with a Chiral Solvating Agent
Objective: To induce chemical shift non-equivalence in the enantiomers of the analyte to allow for direct quantification from the ¹H-NMR spectrum.
-
Instrumentation & Reagents:
-
High-field NMR Spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Chiral Solvating Agent (CSA): (S)-BINOL or a suitable derivative.
-
Deuterated Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride.
-
Add 0.9 to 1.1 equivalents of the CSA. The stoichiometry may require optimization to maximize the chemical shift difference (Δδ).
-
Add ~0.6 mL of the deuterated solvent.
-
Shake the tube for 30 seconds to ensure thorough mixing and complex formation.[6]
-
-
NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum at 25°C.
-
Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the α-proton) in the two diastereomeric complexes.
-
The signals must be baseline-resolved to ensure accurate integration.[9]
-
Integrate the two distinct signals (I_R and I_S).
-
Calculate the enantiomeric excess:
-
ee (%) = [|I_R - I_S| / (I_R + I_S)] * 100
-
-
Data Presentation: NMR Performance
| Parameter | Typical Value | Rationale |
| Signal Separation (Δδ) | 0.01 - 0.1 ppm | Sufficient separation is required for accurate, independent integration of diastereotopic signals. |
| Analysis Time | 5 - 15 min | Includes sample preparation and data acquisition; significantly faster than chromatography. |
| Accuracy | ± 2-5% | Generally lower than HPLC; highly dependent on signal resolution and signal-to-noise ratio.[8][9] |
Workflow for NMR/CSA Analysis
Caption: Workflow for enantiomeric excess determination by NMR with a CSA.
Comparative Analysis and Recommendations
The choice between Chiral HPLC and NMR spectroscopy depends critically on the analytical objective. The following table provides a direct comparison to aid in this decision-making process.
| Feature | Chiral HPLC | NMR with CSA |
| Principle | Physical Separation | In-situ Diastereomer Formation |
| Resolution | Very High (Rs > 2.0) | Moderate (based on Δδ) |
| Sensitivity | High (LOQ < 0.1%) | Low (requires mg of sample) |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes |
| Sample Throughput | Moderate | High |
| Destructive? | Yes | No |
| Primary Use Case | QC/QA: High accuracy, validated release testing | Screening: Rapid, high-throughput analysis, reaction monitoring |
| Key Limitation | Cost of chiral columns, method development time | Lower accuracy, potential signal overlap |
Senior Scientist's Recommendation:
For researchers and drug development professionals requiring the highest level of accuracy and sensitivity for the quality control and release of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, Chiral HPLC is the unequivocal method of choice . Its ability to achieve baseline separation provides a robust and defensible dataset that meets stringent regulatory expectations for method validation as outlined by bodies like the USP.[4][11][12]
Conversely, for applications such as reaction screening in process development or rapid confirmation of stereochemical outcome where speed is paramount and a slightly larger margin of error is acceptable, NMR spectroscopy with a chiral solvating agent is an exceptionally efficient tool .[10] Its non-destructive nature also allows for the recovery of precious samples, a significant advantage in early-stage research.
Ultimately, a well-equipped analytical laboratory will leverage both techniques: NMR for rapid, in-process checks and Chiral HPLC for the final, definitive assessment of enantiomeric purity.
References
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Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
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A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. PMC - NIH. [Link]
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Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. PubMed. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
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Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. [Link]
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Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. PubMed. [Link]
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Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. [Link]
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Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. [Link]
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Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link]
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Chiral derivatizing agent. Wikipedia. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
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A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org. [Link]
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Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. PMC - NIH. [Link]
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EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Aschimfarma-Federchimica. [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. [Link]
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Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PMC. [Link]
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Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. PubMed. [Link]
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Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]
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Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. PMC - NIH. [Link]
-
26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. [Link]
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A Researcher's Guide to the In Vitro Toxicity of Adamantyl-Substituted Amino Acids
Introduction: The Strategic Union of Adamantane and Unnatural Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the adamantane moiety stands out as a "lipophilic bullet," a privileged scaffold prized for its rigid, three-dimensional structure and significant impact on a molecule's pharmacokinetic profile. First recognized for its antiviral properties in drugs like amantadine and rimantadine, the adamantane cage has since been incorporated into therapeutics for a range of diseases, including neurodegenerative disorders, type 2 diabetes, and cancer.[1][2] Its unique structure can enhance a drug's lipophilicity, improving its ability to cross cellular membranes and the blood-brain barrier, while also providing a stable, sterically defined anchor for orienting functional groups toward their biological targets.[3][4]
Concurrently, the use of unnatural amino acids (UAAs) has become a critical tool for optimizing peptide- and peptidomimetic-based drugs.[5] Moving beyond the 20 canonical amino acids allows for the fine-tuning of physicochemical properties, enhancing metabolic stability, and introducing novel functionalities.[5][6] The strategic incorporation of UAAs can transform a promising peptide lead into a viable drug candidate by overcoming inherent limitations such as poor stability and low bioavailability.[5]
The convergence of these two powerful strategies—the incorporation of an adamantane scaffold into an unnatural amino acid structure—presents a compelling avenue for drug design. However, this combination also necessitates a rigorous evaluation of potential toxicity. The very lipophilicity that enhances membrane interaction can also lead to off-target effects and cytotoxicity.[7] Therefore, a robust in vitro toxicity assessment is not merely a regulatory checkpoint but a fundamental component of the design-build-test-learn cycle in early-stage drug discovery.[8][9]
This guide provides an in-depth comparison of the in vitro toxicity of adamantyl-substituted amino acid derivatives, grounded in recent experimental data. We will explore the methodologies used to assess their cytotoxic profiles, explain the rationale behind these experimental choices, and provide detailed protocols to empower researchers in their own drug development endeavors.
Comparative In Vitro Toxicity Analysis: A Data-Driven Overview
The cytotoxic profile of an adamantyl-substituted amino acid is not monolithic; it is highly dependent on the nature of the amino acid, the point of attachment, and other chemical modifications. Recent studies have begun to shed light on these structure-toxicity relationships.
A 2020 study by Tsoleridis et al. systematically synthesized nineteen amino acid analogues of amantadine and rimantadine and evaluated their cytotoxicity alongside their antiviral activity against the influenza A (H3N2) virus.[10] Their findings, summarized in Table 1, reveal that conjugating the adamantane core with different amino acids results in a wide range of cytotoxic responses. For instance, the glycine conjugate of rimantadine (4b ) exhibited not only high antiviral activity but also low cytotoxicity, with a 50% cytotoxic concentration (CC50) comparable to the parent drug, amantadine.[10] This suggests that certain amino acid linkers can preserve or even improve the safety profile. Conversely, other derivatives showed significantly higher cytotoxicity, underscoring the need for empirical testing of each new analogue.[7]
More recently, a 2024 study by Wróbel et al. synthesized seventeen novel adamantane derivatives, including Schiff bases and hydrazide-hydrazones, and tested their cytotoxicity on four different human cell lines (A549, T47D, L929, HeLa).[11][12] Their research confirmed that at the tested concentrations, the compounds did not induce statistically significant changes in cell proliferation, indicating a favorable preliminary safety profile for that specific chemical series.[11]
The data below consolidates findings from key studies, offering a comparative snapshot of how modifications to the adamantane scaffold influence in vitro cytotoxicity.
Table 1: Comparative In Vitro Cytotoxicity of Adamantane Derivatives
| Compound ID | Adamantane Core | Attached Moiety | Cell Line | Assay | Cytotoxicity (CC50 in µM) | Reference |
| Amantadine | Adamantan-1-amine | - | MDCK | MTT | >100 | [10] |
| Rimantadine | (Adamantan-1-yl)ethanamine | - | MDCK | MTT | >100 | [10] |
| 4b | Rimantadine | Glycine | MDCK | MTT | >100 | [10] |
| 4d | Rimantadine | Leucine | MDCK | MTT | 53.6 | [10] |
| 4j | Rimantadine | Tyrosine | MDCK | MTT | 68.4 | [10] |
| 7 | 3-aminoadamantan-1-ol | 4-chlorobenzaldehyde | L929 | MTT | >100 | [12] |
| 10 | 3-aminoadamantan-1-ol | 4-nitrobenzaldehyde | L929 | MTT | ~75 (at 48h) | [12] |
| 21 | 1-adamantanecarboxylic acid | Hydrazide-hydrazone | L929 | MTT | ~80 (at 48h) | [12] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cultured cells. A higher CC50 value indicates lower cytotoxicity.
Key Methodologies for In Vitro Toxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated assays are essential. The choice of assay depends on the specific question being asked—are we measuring overall cell health, membrane integrity, or a specific cell death pathway?
Cell Viability and Metabolic Activity: The MTT Assay
The MTT assay is a cornerstone of in vitro toxicology, providing a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[13]
Principle of Causality: The assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. Dead or inactive cells lose this ability. The amount of insoluble purple formazan generated is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[14] This method is chosen for its high throughput, sensitivity, and cost-effectiveness in screening large numbers of compounds.
Caption: Workflow for assessing cytotoxicity via LDH release.
Detailed Experimental Protocol: LDH Assay [15][16]
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol. It is crucial to set up the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1-2% Triton X-100) 45 minutes before the end of the incubation.
-
Background Control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells. [17]3. Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 100 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [15]The incubation time can be varied depending on the amount of LDH released.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis:
-
First, subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Mechanism of Cell Death: Apoptosis Assays
Observing a decrease in cell viability is the first step; understanding the mechanism is the next. Many anticancer drugs are designed to induce apoptosis, or programmed cell death, a controlled process that avoids inflammation. [18]Distinguishing apoptosis from necrosis (uncontrolled cell death) is critical.
Principle of Causality: Key hallmarks of early apoptosis include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of a cascade of proteases called caspases. [19]* Annexin V Staining: Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore (like FITC), cells that have externalized PS can be detected via flow cytometry or fluorescence microscopy. Co-staining with a membrane-impermeable DNA dye like propidium iodide (PI) allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). [20]* Caspase-3/7 Activity Assay: Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis. [20]Assays for their activity typically use a substrate peptide sequence (e.g., DEVD) that is recognized and cleaved by active caspases. The substrate is linked to a reporter molecule (fluorophore or luminophore) that is released upon cleavage, generating a measurable signal proportional to caspase activity. [21]
Caption: Simplified overview of major apoptosis signaling pathways.
Conclusion and Future Directions
The incorporation of adamantane moieties into unnatural amino acids offers a promising strategy for developing novel therapeutics with enhanced properties. However, the available data clearly indicates that these structural modifications can profoundly impact in vitro toxicity. The low cytotoxicity observed for certain adamantane-amino acid conjugates, such as the rimantadine-glycine analogue, highlights the potential for rational design to mitigate toxicity while retaining or enhancing therapeutic activity. [10] A multi-assay approach is critical for a comprehensive toxicological profile. While high-throughput screening with assays like MTT provides an essential first pass on cell viability, follow-up studies using LDH and apoptosis assays are necessary to understand the mechanism of any observed cytotoxicity. This detailed understanding is invaluable for lead optimization and for building a robust safety profile for promising drug candidates.
As this field evolves, future research should aim for more systematic comparisons of adamantyl-substituted UAAs, exploring a wider chemical space to build predictive structure-toxicity models. For researchers and drug development professionals, the protocols and principles outlined in this guide provide a validated framework for navigating the critical path of in vitro toxicity assessment, ensuring that only the most promising and safest candidates advance toward clinical application.
References
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2). ConnectSci.
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- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (n.d.). Benchchem.
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Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024, August 2). ResearchGate. [Link]
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Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010, December 15). PubMed. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. [Link]
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Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing. [Link]
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In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 18). ResearchGate. [Link]
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020, September 1). MDPI. [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]
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A Comprehensive Guide to the Safe Handling of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride
As a novel compound at the forefront of pharmaceutical research, (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride demands a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a secure and efficient research environment.
Hazard Assessment: A Proactive Stance on Safety
While a specific Safety Data Sheet (SDS) for (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride may not be readily available, a conservative hazard assessment can be conducted by examining its structural components: the adamantane moiety and the amino acid hydrochloride group.
-
Adamantane and its Derivatives: The adamantane group itself is a bulky, lipophilic hydrocarbon. While not classified as hazardous to human health, it is recognized as potentially harmful to aquatic life with long-lasting effects[1][2]. Therefore, it should be treated as a potential environmental hazard.
-
Amino Acid Hydrochlorides: The hydrochloride salt of an amino acid introduces the potential for irritation. Similar compounds, such as Glycine hydrochloride, are known to cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust[3].
Based on this analysis, (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride should be handled as a hazardous chemical with the potential for skin, eye, and respiratory irritation, as well as being a threat to the aquatic environment.
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Dry Powder) | - Safety goggles with side shields or a face shield- Nitrile or neoprene gloves- Lab coat- Respiratory protection (N95 or higher rated dust mask) |
| Solution Preparation and Handling | - Safety goggles- Nitrile or neoprene gloves- Lab coat |
| Accidental Spill Cleanup | - Safety goggles and face shield- Chemical-resistant gloves (nitrile or neoprene)- Chemical-resistant apron or coveralls- Respiratory protection (as determined by spill size and ventilation) |
Causality Behind PPE Choices:
-
Eye Protection: The hydrochloride salt poses a significant risk of serious eye irritation[3]. Safety goggles are the minimum requirement, with a face shield recommended during procedures with a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against incidental contact[3]. It is crucial to change gloves immediately if they become contaminated.
-
Respiratory Protection: Fine chemical powders can easily become airborne, especially during weighing and transfer[4]. An N95 or higher-rated respirator is essential to prevent inhalation and subsequent respiratory tract irritation[3].
-
Protective Clothing: A lab coat protects against contamination of personal clothing. For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: A simplified workflow for the safe handling of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure[3][5].
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Pre-labeling: All containers used for this compound, including stock solutions and waste, must be clearly labeled with the full chemical name and appropriate hazard warnings.
Step 2: Handling and Use
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure or a fume hood to control dust[6]. Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this step in a fume hood.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3]. Do not eat, drink, or smoke in the laboratory[5].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface. |
| Major Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan: Environmental Responsibility
Proper disposal of (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride and its containers is essential to prevent environmental contamination, particularly given the potential aquatic toxicity of the adamantane moiety[1][2].
Waste Disposal Workflow:
Caption: A step-by-step process for the proper disposal of chemical waste.
-
Waste Collection: All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, must be collected in a designated hazardous waste container[1].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride," and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated and away from incompatible materials[1].
-
Disposal: Never dispose of this compound down the drain or in the regular trash[1][7]. Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company. The recommended method of disposal is incineration[1].
-
Decontamination: Thoroughly decontaminate any labware or surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Collect the decontamination rinsate as hazardous waste[1].
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with (R)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.
References
- Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals. Benchchem.
- AK Scientific, Inc. Safety Data Sheet (United States) Glycine hydrochloride.
- Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG.
- Safety Data Sheet: Adamantane. Carl ROTH.
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation.
- The OSHA Chemical Storage Requirements. Capital Resin Corporation.
- Guidelines for safe handling of powders and bulk solids.
- Safety Data Sheet.
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
- Safety Data Sheet.
- GPS/JIPS Safety Summary. JCIA BIGDr.
- A Comprehensive Guide to Safe Powder Handling. BFM® Fitting.
- SAFETY DATA SHEET. Tokyo Chemical Industry.
- Adamantane, 100 g. Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane, 100 g, CAS No. 281-23-2 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. aksci.com [aksci.com]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. chemos.de [chemos.de]
- 6. base-asia.com [base-asia.com]
- 7. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
